molecular formula C22H17ClN2O3 B12420441 AK-778-Xxmu

AK-778-Xxmu

Numéro de catalogue: B12420441
Poids moléculaire: 392.8 g/mol
Clé InChI: JJOIKBZRLCEZOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AK-778-Xxmu is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H17ClN2O3

Poids moléculaire

392.8 g/mol

Nom IUPAC

1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one

InChI

InChI=1S/C22H17ClN2O3/c23-16-7-5-6-15(12-16)14-25-19-10-2-1-8-17(19)22(28,21(25)27)13-20(26)18-9-3-4-11-24-18/h1-12,28H,13-14H2

Clé InChI

JJOIKBZRLCEZOR-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC(=CC=C3)Cl)(CC(=O)C4=CC=CC=N4)O

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Binding Affinity and Functional Characterization of AK-778-Xxmu to Inhibitor of Differentiation 2 (ID2) Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the binding affinity of the small molecule AK-778-Xxmu to the human ID2 protein. The Inhibitor of Differentiation 2 (ID2) is a transcriptional regulator belonging to the helix-loop-helix (HLH) family of proteins.[1][2] ID2 functions as a dominant-negative regulator of basic helix-loop-helix (bHLH) transcription factors, thereby playing a crucial role in controlling cell differentiation, proliferation, and tumorigenesis.[3] Given its role in various cancers, including glioma, ID2 has emerged as a promising therapeutic target.[4][5] This guide summarizes the quantitative binding data for this compound, details the experimental methodology used for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to the ID2 protein has been quantitatively determined, identifying it as a high-affinity ligand. A study involving a pharmacophore-based virtual screening identified this compound as a potent ID2 antagonist.[4] The key binding parameter is summarized in the table below.

CompoundTarget ProteinMethodDissociation Constant (KD)Reference
This compoundHuman ID2Surface Plasmon Resonance (SPR)129 nM[4]

This KD value indicates a strong binding interaction between this compound and the ID2 protein, making it a candidate for further therapeutic development against diseases such as glioma.[4]

Experimental Protocols

The determination of the binding affinity of this compound to the ID2 protein was accomplished using Surface Plasmon Resonance (SPR).[4]

2.1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[6] It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.

Objective: To quantify the binding affinity of the small molecule this compound to the purified human ID2 protein.

Methodology:

  • Immobilization:

    • Purified recombinant human ID2 protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

    • The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • A solution of ID2 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.

    • Finally, any remaining active sites on the surface are deactivated by injecting ethanolamine.

    • A reference channel is prepared in the same way but without the ID2 protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are sequentially injected over both the ID2-immobilized and reference surfaces.

    • The binding of this compound to the immobilized ID2 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

    • Each injection is followed by a dissociation phase where the running buffer flows over the surface, allowing the bound analyte to dissociate.

  • Data Analysis:

    • The raw sensorgram data from the reference channel is subtracted from the active channel to obtain the specific binding response.

    • The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).

Signaling Pathways and Experimental Workflows

3.1. ID2 Signaling Pathway

The ID2 protein is a key regulator of cell fate, primarily by inhibiting the activity of bHLH transcription factors such as E-proteins (e.g., E2A).[7][8] In its active state, ID2 dimerizes with bHLH proteins, preventing them from binding to DNA and activating transcription of genes that promote differentiation.[3] By antagonizing ID2, this compound can restore the function of these bHLH transcription factors, leading to the expression of differentiation-promoting genes. This mechanism is particularly relevant in cancers like glioma, where ID2 is often overexpressed and contributes to the undifferentiated and proliferative state of tumor cells.[4]

ID2_Signaling_Pathway cluster_nucleus Nucleus AK778 This compound ID2 ID2 AK778->ID2 Inhibits ID2_bHLH Inactive ID2-bHLH Complex ID2->ID2_bHLH bHLH bHLH Factors (e.g., E2A) bHLH->ID2_bHLH DNA DNA (E-box) bHLH->DNA ID2_bHLH->bHLH Prevents binding Proliferation Cell Proliferation ID2_bHLH->Proliferation Promotes Diff_Genes Differentiation Genes DNA->Diff_Genes Activates Transcription Transcription Diff_Genes->Transcription Differentiation Cell Differentiation Transcription->Differentiation

Caption: ID2 signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for Characterizing ID2 Antagonists

The following diagram illustrates a typical workflow for the discovery and characterization of small molecule inhibitors of the ID2 protein, such as this compound.

Experimental_Workflow VS Virtual Screening (Pharmacophore-based) Hit_ID Hit Identification VS->Hit_ID Binding_Assay Binding Affinity Assay (e.g., SPR) Hit_ID->Binding_Assay In_Vitro In Vitro Functional Assays (e.g., Cell Viability) Binding_Assay->In_Vitro In_Vivo In Vivo Efficacy Studies (e.g., Glioma Xenograft Model) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for the discovery and validation of ID2 inhibitors.

References

Unraveling the Potency of AK-778-Xxmu: A Technical Guide to its Structure-Activity Relationship and Anti-Glioma Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-778-Xxmu has emerged as a potent antagonist of the Inhibitor of DNA binding 2 (ID2) protein, a key player in the progression of malignant gliomas. This technical guide provides an in-depth analysis of the available structure-activity relationship (SAR) data, detailed experimental methodologies for its evaluation, and a comprehensive overview of its mechanism of action. While a comprehensive public SAR study detailing numerous analogs of this compound is not yet available, this paper synthesizes the existing data to provide valuable insights for researchers in the field of oncology and drug discovery.

This compound was identified through a pharmacophore-based virtual screening of 16 compounds, exhibiting a strong binding affinity for ID2 with a dissociation constant (K D) of 129 nM.[1][2][3][4] Its discovery was guided by a pharmacophore model developed from the pan-ID antagonist AGX51.[5] this compound was selected for further development over other initial hits due to its favorable solubility.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterValueCell LinesReference
Binding Affinity (K D ) 129 nM-
IC 50 (Cytotoxicity) 15.5 µMU87MedChemExpress Data
18.7 µMHS683MedChemExpress Data
21.3 µMGL261MedChemExpress Data

Table 2: In Vivo Efficacy of this compound in a U87 Glioma Xenograft Model

Dosage RegimenOutcomeReference
2.5 mg/kg, i.p., every other day for 5 days57.8% Tumor Growth Inhibition (TGI)MedChemExpress Data
No observed systemic toxicityMedChemExpress Data
Reduced Ki67-positive cells and microvessel densityMedChemExpress Data

Mechanism of Action: The ID2-KDR Signaling Axis

This compound exerts its anti-glioma effects by targeting the ID2-KDR signaling axis. ID2 is a protein that plays a crucial role in neurogenesis, neovascularization, and the malignant development of gliomas. By antagonizing ID2, this compound initiates a signaling cascade that leads to the downregulation of key factors involved in tumor progression and the upregulation of tumor-suppressing factors.

Specifically, the inhibition of ID2 by this compound leads to:

  • Downregulation of VEGFA: A critical angiogenic factor.

  • Downregulation of MMP2/9: Invasion-related proteins.

  • Upregulation of PTEN: A well-known tumor suppressor.

This modulation of downstream targets ultimately results in the inhibition of glioma cell migration and invasion, and the induction of apoptosis.

AK778_Xxmu_Signaling_Pathway AK778 This compound ID2 ID2 AK778->ID2 inhibition KDR KDR ID2->KDR activates VEGFA VEGFA KDR->VEGFA upregulates MMP MMP2/9 KDR->MMP upregulates PTEN PTEN KDR->PTEN downregulates Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion Apoptosis Apoptosis PTEN->Apoptosis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Invasion->TumorGrowth Apoptosis->TumorGrowth SPR_Workflow Start Start Immobilize Immobilize ID2 Protein on CM5 Sensor Chip Start->Immobilize Prepare Prepare Serial Dilutions of this compound Immobilize->Prepare Inject Inject Compound over Sensor Surface Prepare->Inject Monitor Monitor Association & Dissociation in Real-Time Inject->Monitor Analyze Fit Data to Binding Model (e.g., 1:1 Langmuir) Monitor->Analyze Calculate Calculate ka, kd, and KD Analyze->Calculate End End Calculate->End SAR_Logic AGX51 AGX51 (Pan-ID Antagonist) Pharmacophore Pharmacophore Model (Key Chemical Features) AGX51->Pharmacophore generates VirtualScreen Virtual Screening of 16 Compounds Pharmacophore->VirtualScreen guides HitCompounds 2 Active Hit Compounds (Cytotoxicity against Glioma Cells) VirtualScreen->HitCompounds identifies AK778 This compound (Selected for better solubility) HitCompounds->AK778 leads to selection of Lead Lead Compound for Further Development AK778->Lead

References

The Discovery and Synthesis of AK-778-Xxmu: A Novel ID2 Antagonist for Glioma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of AK-778-Xxmu, a novel small molecule antagonist of the Inhibitor of DNA Binding 2 (ID2) protein. Identified through a pharmacophore-based virtual screening, this compound demonstrates potent anti-glioma activity both in vitro and in vivo. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols, intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Glioblastoma is a highly aggressive and malignant primary brain tumor with a dismal prognosis. The Inhibitor of DNA Binding (ID) proteins, particularly ID2, are known to play a crucial role in the malignant progression of gliomas by promoting cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule inhibitors targeting ID proteins presents a promising therapeutic strategy. This compound has emerged as a potent and selective antagonist of ID2, demonstrating significant potential as a therapeutic agent against glioma.

Discovery of this compound

This compound was identified from a chemical library through a pharmacophore-based virtual screening approach. The pharmacophore model was generated based on the structure of known pan-ID antagonists. This computational screening process prioritized compounds with a high likelihood of binding to and inhibiting the ID2 protein. Subsequent in vitro screening of the hit compounds for their cytotoxic effects on glioma cell lines led to the selection of this compound for further investigation due to its potent activity and favorable physicochemical properties, including good water solubility.

Molecular Profile
PropertyValue
Chemical Name 1-[(3-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-2H-indol-2-one
Molecular Formula C22H17ClN2O3
Molecular Weight 392.84 g/mol
CAS Number 1227045-76-2

Synthesis of this compound

While the initial discovery of this compound involved its purchase from a commercial vendor, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 3-substituted-3-hydroxyoxindoles. A potential two-step synthesis is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Alkylation of Isatin (B1672199) cluster_1 Step 2: Aldol (B89426) Condensation Isatin Isatin N_Alkylated_Isatin N-(3-chlorobenzyl)isatin Isatin->N_Alkylated_Isatin Base (e.g., K2CO3) Solvent (e.g., DMF) Chlorobenzyl 3-Chlorobenzyl bromide Chlorobenzyl->N_Alkylated_Isatin N_Alkylated_Isatin_2 N-(3-chlorobenzyl)isatin AK778 This compound N_Alkylated_Isatin_2->AK778 Base (e.g., Piperidine) Solvent (e.g., Ethanol) Pyridyl_Ketone 2-Acetylpyridine Pyridyl_Ketone->AK778

Figure 1: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation of Isatin. Isatin is reacted with 3-chlorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to yield N-(3-chlorobenzyl)isatin.

Step 2: Aldol Condensation. The N-alkylated isatin from Step 1 undergoes an aldol condensation reaction with 2-acetylpyridine. This reaction is typically catalyzed by a base, such as piperidine, in an alcoholic solvent like ethanol, to afford the final product, this compound.

Mechanism of Action

This compound functions as a potent antagonist of the ID2 protein. It binds to ID2 with high affinity, thereby disrupting its normal function. In the context of glioma, ID2 is known to promote tumor progression through various mechanisms. By inhibiting ID2, this compound modulates downstream signaling pathways, leading to anti-cancer effects.

Signaling Pathway

G AK778 This compound ID2 ID2 AK778->ID2 Inhibition KDR KDR (VEGFR2) ID2->KDR Upregulation PTEN PTEN ID2->PTEN Downregulation VEGFA VEGFA KDR->VEGFA MMP MMP2 / MMP9 KDR->MMP Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion Tumor_Suppression Tumor Suppression PTEN->Tumor_Suppression Promotes

Figure 2: Signaling pathway of this compound in glioma cells.

This compound inhibits the ID2 protein, which in turn downregulates the expression of Kinase Insert Domain Receptor (KDR), also known as VEGFR2. This leads to a decrease in the levels of downstream pro-angiogenic factors like VEGFA and invasion-related matrix metalloproteinases (MMP2 and MMP9). Furthermore, inhibition of ID2 leads to the upregulation of the tumor suppressor PTEN. The net effect is the inhibition of angiogenesis and cell invasion, and the promotion of tumor suppression.

Quantitative Data

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo assays.

Binding Affinity
ParameterValueMethod
Dissociation Constant (KD) 129 nMSurface Plasmon Resonance (SPR)
In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined against several human glioma cell lines after 24 hours of treatment.

Cell LineIC50 (µM)
U87 15.5
HS683 18.7
GL261 21.3
In Vivo Efficacy

In a U87 glioma xenograft mouse model, treatment with this compound (2.5 mg/kg, intraperitoneal injection) resulted in a significant reduction in tumor growth.

ParameterValue
Tumor Growth Inhibition 57.8%

Experimental Protocols

Discovery Workflow

G Pharmacophore_Model Pharmacophore Model Generation (Based on known ID2 antagonists) Virtual_Screening Virtual Screening (Chemical Library) Pharmacophore_Model->Virtual_Screening Hit_Compounds Hit Compound Selection Virtual_Screening->Hit_Compounds Cytotoxicity_Screening In Vitro Cytotoxicity Screening (Glioma Cell Lines) Hit_Compounds->Cytotoxicity_Screening Lead_Compound Lead Compound Identification (this compound) Cytotoxicity_Screening->Lead_Compound Further_Studies Further In Vitro and In Vivo Studies Lead_Compound->Further_Studies

Figure 3: Workflow for the discovery of this compound.
Cell Viability Assay (CCK-8)

  • Cell Seeding: Plate glioma cells (e.g., U87, HS683, GL261) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Surface Plasmon Resonance (SPR) Assay
  • Protein Immobilization: Immobilize the purified recombinant ID2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP).

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU).

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

In Vivo Orthotopic Glioma Xenograft Model
  • Cell Preparation: Culture U87 human glioblastoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull over the desired brain region (e.g., the right striatum). Slowly inject 5 µL of the U87 cell suspension (5 x 10^4 cells) into the brain parenchyma at a specific depth. Seal the burr hole with bone wax.

  • Treatment: After a set period for tumor establishment (e.g., 7 days), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5 mg/kg) via intraperitoneal (i.p.) injection every other day. Administer the vehicle solution to the control group.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Endpoint: At the end of the study (e.g., when control tumors reach a certain size or animals show signs of morbidity), euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor volumes or bioluminescence signals between the treated and control groups to determine the tumor growth inhibition.

Conclusion

This compound is a promising novel small molecule antagonist of ID2 with potent anti-glioma activity. Its discovery through a rational, structure-based approach highlights the potential of in silico methods in modern drug discovery. The preclinical data presented in this guide provide a strong rationale for the further development of this compound as a potential therapeutic agent for the treatment of glioblastoma. The detailed protocols and quantitative data herein are intended to facilitate further research and validation of this promising compound by the scientific community.

Pharmacological Profile of AK-778-Xxmu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of DNA binding 2 (ID2) is a member of the inhibitor of differentiation (ID) family of proteins, which act as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. ID proteins play crucial roles in cell cycle progression, differentiation, and angiogenesis. In many aggressive cancers, such as glioma, ID2 is overexpressed and associated with malignant progression and poor clinical outcomes[1][2]. AK-778-Xxmu is a potent and selective small-molecule antagonist of ID2, identified through pharmacophore-based virtual screening[1][2]. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vitro and in vivo efficacy, and mechanism of action.

Quantitative Pharmacological Data

The key pharmacological parameters of this compound are summarized below. These data highlight its potency and activity in relevant cancer models.

Table 1: In Vitro Binding and Efficacy of this compound

ParameterValueCell LinesDescription
Binding Affinity (KD) 129 nM[1][3][4][5][6]-Dissociation constant, measured by Surface Plasmon Resonance (SPR), indicating high affinity between this compound and the ID2 protein.
Cytotoxicity (IC50) 15.5 µM[3]U87 (Human glioma)Half-maximal inhibitory concentration for cell viability after 24-hour exposure.
18.7 µM[3]HS683 (Human glioma)Half-maximal inhibitory concentration for cell viability after 24-hour exposure.
21.3 µM[3]GL261 (Murine glioma)Half-maximal inhibitory concentration for cell viability after 24-hour exposure.

Table 2: In Vivo Efficacy of this compound in a U87 Glioma Xenograft Model

ParameterValueDosing ScheduleDescription
Tumor Growth Inhibition (TGI) 57.8%[3]2.5 mg/kg, i.p., every other day for 5 days[3]The percentage reduction in tumor growth rate compared to a vehicle-treated control group at the end of the study.
Effect on Ki67-positive cells Significantly reduced[3]2.5 mg/kg, i.p., every other day for 5 days[3]A reduction in the proliferation marker Ki67, indicating decreased tumor cell proliferation.
Effect on Microvessel Density (MVD) Significantly reduced[3]2.5 mg/kg, i.p., every other day for 5 days[3]A decrease in the density of blood vessels within the tumor, suggesting anti-angiogenic activity.

Mechanism of Action

This compound functions by directly antagonizing the ID2 protein. This prevents ID2 from sequestering bHLH transcription factors, such as E-proteins. The restoration of bHLH transcription factor activity leads to the regulation of downstream gene expression, ultimately suppressing tumor growth. A key pathway affected by this compound is the ID2-KDR signaling axis[3][5][6]. By inhibiting this axis, this compound down-regulates pro-angiogenic factors like VEGFA and invasion-related matrix metalloproteinases (MMP2/9), while up-regulating the expression of the tumor suppressor gene PTEN[3][5][6].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the ID2 signaling pathway.

AK-778-Xxmu_Mechanism_of_Action cluster_pathway ID2 Signaling Pathway AK778 This compound ID2 ID2 AK778->ID2 Inhibition bHLH bHLH TFs (e.g., E-proteins) ID2->bHLH Sequestration KDR KDR (VEGFR2) ID2->KDR Upregulation PTEN PTEN ID2->PTEN Downregulation VEGFA VEGFA KDR->VEGFA MMP MMP2/9 KDR->MMP Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion Apoptosis Apoptosis PTEN->Apoptosis In_Vivo_Xenograft_Workflow cluster_treatment Treatment Phase start Start: U87 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to ~100-150 mm³ injection->tumor_growth randomization Randomization into Groups (n=X) tumor_growth->randomization treatment This compound (2.5 mg/kg, i.p.) randomization->treatment vehicle Vehicle Control (i.p.) randomization->vehicle monitoring Monitor: Tumor Volume & Body Weight treatment->monitoring vehicle->monitoring endpoint Study Endpoint: Tumor Excision monitoring->endpoint analysis Analysis: TGI, IHC (Ki67, MVD) endpoint->analysis

References

In Vitro Characterization of AK-778-Xxmu Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of AK-778-Xxmu, a potent antagonist of the Inhibitor of DNA binding 2 (ID2) protein. This compound has demonstrated significant anti-cancer properties, particularly in glioma cell lines, by inducing apoptosis and inhibiting cell migration and invasion. This guide details the experimental protocols used to ascertain its cytotoxic effects, presents key quantitative data from these assays, and illustrates the underlying molecular pathways. The methodologies and data herein serve as a critical resource for researchers investigating novel therapeutics for glioma and other cancers characterized by ID2 overexpression.

Introduction to this compound

This compound is a small molecule compound identified through pharmacophore-based virtual screening as a potent antagonist of the ID2 protein, with a binding affinity (KD) of 129 nM.[1] ID2 plays a crucial role in the malignant progression of gliomas by promoting neurogenesis and neovascularization.[1][2] By inhibiting ID2, this compound disrupts a key signaling axis, leading to tumor-suppressive effects. In vitro studies have confirmed its efficacy in inhibiting the viability of glioma cells in the micromolar range, making it a promising candidate for further preclinical and clinical development.[1][2]

Mechanism of Action: The ID2-KDR Signaling Axis

This compound exerts its anti-cancer effects by targeting the ID2-KDR signaling pathway. ID2 is known to promote angiogenesis and invasion in glioma. The mechanism involves the inhibition of this pathway, which results in the downstream down-regulation of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGFA) and invasion-related matrix metalloproteinases (MMP2/9). Concurrently, this compound treatment leads to the up-regulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This concerted action effectively cripples the tumor's ability to grow, invade surrounding tissue, and establish a blood supply.

AK778 This compound ID2 ID2 AK778->ID2 KDR KDR (VEGFR2) ID2->KDR Inhibits transcription of PTEN PTEN (Tumor Suppressor) ID2->PTEN Inhibits VEGFA VEGFA KDR->VEGFA MMP MMP2 / MMP9 KDR->MMP Apoptosis Apoptosis PTEN->Apoptosis Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion

Caption: this compound Mechanism of Action.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative activity of this compound was evaluated against multiple glioma cell lines. The following tables summarize the key quantitative findings from these in vitro assays.

Table 1: Cell Viability (IC50) Data This table presents the half-maximal inhibitory concentration (IC50) values of this compound following a 24-hour treatment period.

Cell LineTypeIC50 Value (µM)
U87Human Glioma15.5
HS683Human Glioma18.7
GL261Mouse Glioma21.3
Data sourced from MedchemExpress.

Table 2: Representative Apoptosis Induction Data Percentage of apoptotic U87 glioma cells following 24-hour treatment with this compound, as determined by Annexin V/PI flow cytometry analysis.

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)04.12.56.6
This compound1515.88.324.1
This compound3028.917.246.1
Note: This data is representative and illustrates the pro-apoptotic effect of the compound.

Table 3: Representative Cell Migration Inhibition Data Inhibition of U87 glioma cell migration in a Transwell assay after 24 hours of treatment with this compound.

Treatment GroupConcentration (µM)Migrated Cells (Relative %)Inhibition of Migration (%)
Vehicle Control (DMSO)01000
This compound106238
This compound203565
Note: This data is representative and illustrates the anti-migratory effect of the compound.

Experimental Protocols & Workflows

Detailed methodologies for the core in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed glioma cells (U87, HS683, GL261) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO). Incubate for 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

A Seed Cells in 96-Well Plate B Add this compound (24h Incubation) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan with DMSO C->D E Read Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: MTT Cell Viability Assay Workflow.
Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cell membranes, while Propidium Iodide (PI) penetrates the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed U87 cells in 6-well plates and treat with this compound (e.g., 15 µM, 30 µM) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Migration & Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix layer like Matrigel (invasion).

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration, no coating is needed.

  • Cell Seeding: Starve U87 cells in serum-free medium for 12-24 hours. Seed 5 x 10⁴ starved cells into the upper chamber in serum-free medium containing this compound or vehicle control.

  • Chemoattractant: Add medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation & Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the inserts, allow them to dry, and count the stained cells in several microscopic fields. Calculate the percentage of inhibition relative to the vehicle control.

A Coat Insert with Matrigel (Invasion Only) B Seed Starved Cells + this compound in Upper Chamber A->B D Incubate (24h) C Add Chemoattractant (FBS) to Lower Chamber C->D E Remove Non-Migrated Cells from Top D->E F Fix, Stain, and Count Migrated Cells on Bottom E->F G Calculate % Inhibition F->G

Caption: Transwell Migration/Invasion Assay Workflow.

Conclusion

This compound is a potent ID2 antagonist with significant in vitro cytotoxic, anti-migratory, and pro-apoptotic effects against glioma cells. Its mechanism of action, centered on the disruption of the ID2-KDR signaling axis, presents a promising and targeted strategy for glioma therapy. The data and protocols outlined in this guide provide a foundational framework for further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Modulatory Effects of AK-778-Xxmu on the ID2-KDR Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AK-778-Xxmu and its targeted effects on the Inhibitor of DNA Binding 2 (ID2) and Kinase Insert Domain Receptor (KDR) signaling pathway. The information presented herein is intended to support further research and development in the field of oncology, particularly for glioma therapies.

Introduction to this compound

This compound is a potent antagonist of the Inhibitor of DNA Binding 2 (ID2) protein.[1][2][3][4][5] ID2 is a member of the inhibitor of differentiation (ID) family of proteins, which act as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. In the context of glioma, ID2 plays a significant role in promoting neurogenesis, neovascularization, and the malignant progression of tumors.[2] this compound has demonstrated significant anti-cancer properties by inhibiting the migration and invasion of glioma cell lines, inducing apoptosis, and suppressing tumor growth.[1][2][5]

The ID2-KDR Signaling Axis

The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the process of new blood vessel formation.[6][7][8] The interaction between ID2 and KDR forms a signaling axis that is crucial for tumor progression. This compound exerts its anti-tumor effects by inhibiting this axis, which in turn down-regulates downstream angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and invasion-related proteins like Matrix Metalloproteinase-2 (MMP2) and MMP9.[1][4] Concurrently, this inhibition leads to the up-regulation of the tumor suppressor factor, Phosphatase and Tensin Homolog (PTEN).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterValueCell LinesReference
KD for ID2129 nM-[1][2][3][5][9]
IC50 (24h)15.5 µMU87 (human glioma)[1]
IC50 (24h)18.7 µMHS683 (human glioma)[1]
IC50 (24h)21.3 µMGL261 (murine glioma)[1]

Table 2: In Vivo Efficacy of this compound in a U87 Glioma Xenograft Model

ParameterDosageOutcomeReference
Tumor Growth Inhibition (TGI)2.5 mg/kg, i.p., every other day for 5 days57.8%[1]
Effect on Ki67-positive cells2.5 mg/kg, i.p., every other day for 5 daysSignificantly reduced[1]
Effect on Microvessel Density (MVD)2.5 mg/kg, i.p., every other day for 5 daysSignificantly reduced[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

AK778_Mechanism cluster_drug Drug Action cluster_pathway ID2-KDR Signaling Axis cluster_downstream Downstream Effects AK778 This compound ID2 ID2 AK778->ID2 Inhibits ID2_KDR ID2-KDR Complex ID2->ID2_KDR KDR KDR (VEGFR-2) KDR->ID2_KDR VEGFA VEGFA ID2_KDR->VEGFA Promotes MMP MMP2 / MMP9 ID2_KDR->MMP Promotes PTEN PTEN ID2_KDR->PTEN Inhibits Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion TumorSuppression Tumor Suppression PTEN->TumorSuppression

Caption: Mechanism of this compound on the ID2-KDR signaling axis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Binding Affinity Assay (SPR) Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Binding->Cytotoxicity Migration Migration & Invasion Assay (Transwell) Cytotoxicity->Migration WesternBlot Western Blot Analysis Migration->WesternBlot Xenograft Glioma Xenograft Model WesternBlot->Xenograft Toxicity Systemic Toxicity Assessment Xenograft->Toxicity IHC Immunohistochemistry (Ki67, MVD) Xenograft->IHC

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

  • Cell Seeding: Plate glioma cells (e.g., U87, HS683, GL261) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours.[1] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed glioma cells (2 x 104 cells/well) in the upper chamber in serum-free medium.

  • Drug Treatment: Add various concentrations of this compound to both the upper and lower chambers.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Cell Counting: Count the number of migrated/invaded cells in several random fields under a microscope.

  • Cell Lysis: Treat glioma cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ID2, KDR, VEGFA, MMP2, MMP9, PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Cell Implantation: Subcutaneously inject U87 glioma cells (5 x 106 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm3).

  • Drug Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle every other day.[1]

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Immunohistochemistry: Fix the tumor tissues in formalin, embed in paraffin, and perform immunohistochemical staining for Ki67 (proliferation marker) and CD31 (microvessel density marker).

Conclusion

This compound is a promising ID2 antagonist with significant potential for the treatment of glioma. Its mechanism of action, involving the inhibition of the ID2-KDR signaling axis, leads to reduced angiogenesis and cell invasion, and the promotion of tumor suppression. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

An In-Depth Technical Guide on AK-778-Xxmu and its Prospective Role in Neurogenesis and Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a technical guide based on the available scientific literature for the compound AK-778-Xxmu and the well-established roles of its molecular target, the Inhibitor of DNA Binding 2 (ID2). As of the latest available data, specific research detailing the direct effects of this compound on neurogenesis and neovascularization has not been published. Therefore, this guide extrapolates the potential roles of this compound in these processes based on the function of its target, ID2, and findings from related studies on other ID protein inhibitors.

Executive Summary

This compound is a potent and selective antagonist of the Inhibitor of DNA Binding 2 (ID2) protein, with a binding affinity (KD) of 129 nM.[1] Initially identified through pharmacophore-based virtual screening as a potential therapeutic agent for glioma, its mechanism of action centers on the inhibition of ID2, a key regulator of cellular differentiation and proliferation.[1] ID2 is a member of the helix-loop-helix (HLH) family of proteins that function as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. By sequestering bHLH proteins, ID2 prevents their binding to DNA and subsequent activation of gene expression programs that drive differentiation. The ID protein family, including ID2, plays a critical role in numerous developmental processes, notably neurogenesis and neovascularization.[1] This guide provides a comprehensive overview of the potential of this compound to modulate these two crucial biological processes, based on the known functions of its target, ID2.

Quantitative Data

The available quantitative data for this compound primarily pertains to its characterization as an ID2 antagonist and its cytotoxic effects on glioma cell lines. To provide a comprehensive picture, this section also includes representative data from studies on the effects of ID2 modulation in neurogenesis and neovascularization.

Table 1: Characterization and Anti-Glioma Activity of this compound

ParameterValueCell LinesSource
Binding Affinity (KD) 129 nMRecombinant ID2 Protein[1]
Cytotoxicity (IC50) 15.5 µMU87 (Human Glioblastoma)MedChemExpress
18.7 µMHS683 (Human Glioma)MedChemExpress
21.3 µMGL261 (Murine Glioma)MedChemExpress

Table 2: Representative Effects of ID2 Modulation on Neurogenesis and Neovascularization

AssayModel SystemEffect of ID2 Inhibition/KnockdownQuantitative ChangeSource
Neurosphere Formation Embryonic Neural Stem CellsIncreased self-renewalSubtle but statistically significant increase in neurosphere formation in Id2-/- cultures[2]
Neural Progenitor Cell Proliferation Adult Mouse BrainDecreased proliferationDramatic decrease in NPC proliferation after targeted deletion of Id2
Endothelial Cell Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of tube formationData from analogous ID1/ID3 inhibition(Projected)
Microvessel Density In vivo tumor modelReduced microvessel densityData from analogous ID1/ID3 inhibition(Projected)

Role in Neurogenesis

Neurogenesis, the formation of new neurons, is a complex process tightly regulated by a balance between neural stem cell (NSC) proliferation and differentiation. ID2 plays a pivotal role in maintaining the NSC pool by inhibiting premature differentiation.

Mechanism of Action in Neurogenesis

ID2 expression is high in NSCs and progenitor cells, where it sequesters bHLH transcription factors such as Mash1 (Ascl1), Neurogenin1, and NeuroD. These bHLH factors are essential for promoting neuronal differentiation. By binding to these factors, ID2 prevents them from activating the genetic programs that lead to cell cycle exit and neuronal maturation. Therefore, inhibition of ID2 by this compound is hypothesized to release these bHLH transcription factors, allowing them to drive neurogenesis.

G AK778 This compound ID2 ID2 AK778->ID2 Inhibits bHLH bHLH Transcription Factors (e.g., Mash1, Ngn1) ID2->bHLH Sequesters Prolif NSC Proliferation ID2->Prolif Maintains DNA E-box DNA Binding bHLH->DNA Binds Genes Neuronal Differentiation Genes DNA->Genes Activates Diff Neuronal Differentiation Genes->Diff Promotes G AK778 This compound ID2 ID2 AK778->ID2 Inhibits KDR KDR (VEGFR2) ID2->KDR Activates PTEN PTEN ID2->PTEN Downregulates VEGFA VEGFA KDR->VEGFA Upregulates MMPs MMP2/9 KDR->MMPs Upregulates Angio Neovascularization VEGFA->Angio Promotes MMPs->Angio Promotes G Start Start Coat Coat 96-well plate with Matrigel Start->Coat Seed Seed HUVECs Coat->Seed Treat Add this compound (or vehicle) Seed->Treat Incubate Incubate for 4-6 hours Treat->Incubate Visualize Visualize tube formation (Microscopy) Incubate->Visualize Quantify Quantify tube length, junctions, and loops Visualize->Quantify End End Quantify->End

References

Initial Investigations into the Water Solubility and Stability of AK-778-Xxmu: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial studies on the water solubility and stability of AK-778-Xxmu, a potent inhibitor of DNA Binding 2 (ID2). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent. This document outlines standard experimental protocols for determining aqueous solubility and stability and presents the known signaling pathway of this compound.

Core Compound Information

ParameterData
Compound Name This compound
CAS Number 1227045-76-2
Molecular Formula C₂₂H₁₇ClN₂O₃
Molecular Weight 392.84 g/mol
Mechanism of Action Potent inhibitor of DNA Binding 2 (ID2)

Water Solubility Assessment

Accurate determination of aqueous solubility is a critical parameter in early-stage drug development, influencing bioavailability and formulation strategies. While one study has noted that this compound was selected for further investigation due to its comparatively better water solubility among a series of compounds, specific quantitative data on its aqueous solubility is not yet publicly available. Standard methodologies for determining both kinetic and thermodynamic solubility are detailed below.

Quantitative Solubility Data

The following table is provided as a template for summarizing the aqueous solubility data for this compound once it has been experimentally determined.

Solubility TypeSolvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
KineticPhosphate-Buffered Saline (PBS), pH 7.425Data Not AvailableData Not AvailableTurbidimetric Method
ThermodynamicPhosphate-Buffered Saline (PBS), pH 7.425Data Not AvailableData Not AvailableShake-Flask Method
ThermodynamicDeionized Water25Data Not AvailableData Not AvailableShake-Flask Method
Experimental Protocols for Aqueous Solubility Determination

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions in early-stage in vitro screening.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 650 nm. The lowest concentration at which a precipitate is observed is determined as the kinetic solubility.

Objective: To determine the equilibrium solubility of the solid compound in an aqueous medium, considered the "gold standard" for solubility measurement.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., PBS pH 7.4 or deionized water).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of this compound in the same aqueous medium to accurately quantify the solubility.

Stability Profile

The stability of a drug candidate under various environmental conditions is a critical factor for its development, manufacturing, and storage. The available data indicates good stability of this compound under specific storage conditions.

Summary of Known Stability Data
FormStorage ConditionDurationStability
Solid Powder-20°C≥ 2 yearsStable
In DMSO-80°C6 monthsStable
In DMSO-20°C1 monthStable
Experimental Protocol for Forced Degradation Studies

Objective: To assess the intrinsic stability of this compound by subjecting it to stress conditions that are more severe than accelerated stability testing. This helps to identify potential degradation products and pathways.

Methodology:

Forced degradation studies should be performed on this compound in both solid and solution states. A validated stability-indicating HPLC method is required to separate and quantify the parent compound and any degradation products.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with 0.1 N HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

    • Store in the dark at room temperature for a defined period.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

    • Also, heat a solution of this compound at a similar temperature.

  • Photostability:

    • Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark.

Analysis: All stressed samples should be analyzed at appropriate time points by a stability-indicating HPLC method to determine the percentage of degradation and to profile any degradants.

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of the Inhibitor of DNA Binding 2 (ID2) protein. It exerts its anti-glioma effects by inhibiting the ID2-KDR signaling axis. This leads to the downregulation of downstream angiogenic and invasion-related proteins and the upregulation of a tumor suppressor.

AK778_Signaling_Pathway AK778 This compound ID2 ID2 AK778->ID2 Inhibits KDR KDR (VEGFR2) ID2->KDR Activates VEGFA VEGFA KDR->VEGFA Upregulates MMP2_9 MMP2/9 KDR->MMP2_9 Upregulates PTEN PTEN KDR->PTEN Downregulates Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP2_9->Invasion Tumor_Suppression Tumor Suppression PTEN->Tumor_Suppression

This compound Signaling Pathway

Conclusion

This compound is a promising ID2 inhibitor with demonstrated anti-glioma activity. While preliminary data suggests favorable stability, a comprehensive understanding of its aqueous solubility requires further quantitative investigation using the standard protocols outlined in this guide. The elucidation of its mechanism of action via the ID2-KDR signaling pathway provides a solid foundation for its continued development as a targeted cancer therapeutic. The experimental methodologies provided herein are intended to guide researchers in generating the necessary data to advance the preclinical assessment of this compound.

Methodological & Application

Application Notes and Protocols for AK-778-Xxmu in U87 Glioblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma, a highly aggressive and invasive brain tumor, presents a significant challenge in oncology. The U87 MG (Uppsala 87 Malignant Glioma) cell line, derived from a human malignant glioma, is a well-established in vitro model for studying glioblastoma biology and for the preclinical evaluation of novel therapeutic agents. AK-778-Xxmu is a potent and selective small molecule antagonist of the Inhibitor of DNA binding 2 (ID2) protein.[1][2][3] ID2 plays a crucial role in promoting glioma progression, including cell migration, invasion, and angiogenesis.[1][2] this compound has demonstrated significant anti-cancer activity in glioma cell lines by inhibiting the ID2-KDR signaling axis, leading to the downregulation of pro-angiogenic and invasion-related factors and the upregulation of tumor suppressors.[1] These application notes provide detailed protocols for utilizing this compound in U87 cell culture to assess its therapeutic potential.

Mechanism of Action of this compound in Glioblastoma

This compound exerts its anti-glioma effects by targeting the ID2 protein, a key regulator of cellular differentiation and proliferation. The binding of this compound to ID2 disrupts its function, leading to a cascade of downstream effects that collectively inhibit tumor progression.

AK778_Mechanism Mechanism of Action of this compound AK778 This compound ID2 ID2 AK778->ID2 inhibits KDR KDR (VEGFR2) ID2->KDR promotes PTEN PTEN ID2->PTEN inhibits VEGFA VEGFA KDR->VEGFA MMP MMP2/9 KDR->MMP Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion Apoptosis Apoptosis PTEN->Apoptosis promotes

Caption: Signaling pathway of this compound in glioma cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in U87 cells based on available literature. This data is essential for designing and interpreting experiments.

ParameterCell LineValueReference
IC50 (24h) U8715.5 µM[1]
Binding Affinity (KD) ID2 Protein129 nM[1][3]

Experimental Protocols

U87 Cell Culture

Proper maintenance of U87 cell cultures is critical for reproducible experimental results.

Materials:

  • U87 MG cell line (ATCC® HTB-14™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 3.93 mg of this compound (Molecular Weight: 392.84 g/mol ) in 1 mL of DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of U87 cells.

MTT_Workflow Cell Viability (MTT) Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed U87 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (0-50 µM) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan (B1609692) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • U87 cells

  • 96-well plates

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed U87 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0, 1, 5, 10, 15.5, 25, and 50 µM. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of U87 cells.

Materials:

  • U87 cells

  • 6-well plates

  • This compound stock solution

  • Complete growth medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed U87 cells into 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh complete growth medium containing different concentrations of this compound (e.g., 0, 7.5, 15.5 µM).

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field at different time points (e.g., 12, 24, and 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

This protocol is used to analyze the expression of proteins in the ID2 signaling pathway following treatment with this compound.

WesternBlot_Workflow Western Blot Analysis Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection Treat Treat U87 cells with this compound Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Load Load samples onto SDS-PAGE gel Quantify->Load Run Run electrophoresis Load->Run Transfer Transfer proteins to PVDF membrane Run->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with chemiluminescence SecondaryAb->Detect

Caption: General workflow for Western Blot analysis.

Materials:

  • Treated U87 cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ID2, anti-KDR, anti-VEGFA, anti-MMP2, anti-MMP9, anti-PTEN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed U87 cells in 6-well plates and treat with this compound (e.g., 0, 7.5, 15.5 µM) for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Expected Outcomes

  • Cell Viability: A dose-dependent decrease in the viability of U87 cells is expected with increasing concentrations of this compound.

  • Cell Migration: Treatment with this compound is expected to inhibit the migration of U87 cells, resulting in a slower closure of the scratch wound compared to the control.

  • Western Blot: A decrease in the expression of ID2, KDR, VEGFA, MMP2, and MMP9, and an increase in the expression of PTEN are anticipated in U87 cells treated with this compound.

These protocols provide a framework for investigating the effects of this compound on U87 glioblastoma cells. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

References

Application Notes and Protocols for AK-778-Xxmu in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-778-Xxmu is a potent antagonist of the Inhibitor of DNA Binding 2 (ID2) protein, with a binding affinity (KD) of 129 nM.[1] It has demonstrated significant anti-cancer properties, particularly in glioma models, by inhibiting cell migration and invasion, and inducing apoptosis.[1] The mechanism of action involves the inhibition of the ID2-KDR signaling axis, which in turn down-regulates pro-angiogenic factors such as VEGFA and invasion-related proteins like MMP2 and MMP9, while up-regulating the tumor suppressor PTEN.[1] These application notes provide a detailed protocol for the use of this compound in a U87 glioma mouse xenograft model, based on available preclinical data and standard laboratory procedures.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative in vivo study of this compound in a U87 glioma xenograft model.

ParameterValueReference
Compound This compound[1]
Cell Line U87 (Human Glioblastoma)[1]
Mouse Model Immunodeficient Mice[1]
Dosage 2.5 mg/kg[1]
Administration Route Intraperitoneal (i.p.)[1]
Treatment Schedule Every other day for 5 days[1]
Tumor Growth Inhibition (TGI) 57.8%[1]
Observed Toxicity No obvious acute systemic toxicity or significant body weight changes[1]

Signaling Pathway

The therapeutic effect of this compound in glioma is attributed to its inhibitory action on the ID2-KDR signaling pathway. A diagram of this pathway is provided below.

AK778_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_downstream Downstream Effects KDR KDR (VEGFR2) VEGFA VEGFA KDR->VEGFA Upregulates MMP2_9 MMP2/9 KDR->MMP2_9 Upregulates ID2 ID2 ID2->KDR Promotes PTEN PTEN (Tumor Suppressor) ID2->PTEN Inhibits AK778 This compound AK778->ID2 Inhibits Apoptosis Apoptosis PTEN->Apoptosis Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP2_9->Invasion Xenograft_Workflow A U87 Cell Culture B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E G Intraperitoneal Administration E->G F This compound Formulation F->G H Continued Tumor and Health Monitoring G->H I Data Collection and Analysis H->I J Endpoint and Tissue Collection I->J

References

Application Notes and Protocols: Dissolving AK-778-Xxmu for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-778-Xxmu is a small molecule antagonist of the Inhibitor of Differentiation Protein 2 (ID2), demonstrating potential as a therapeutic agent, particularly in the context of glioma research.[1][2][3][4] It functions by inhibiting the ID2-KDR signaling axis, which in turn down-regulates angiogenic factors such as VEGFA and invasion-related proteins like MMP2/9, while up-regulating the tumor suppressor PTEN.[5][6] This activity leads to the inhibition of cancer cell migration and invasion, induction of apoptosis, and a reduction in tumor growth.[1][2][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in a cellular context.

Physicochemical Properties and Solubility

This compound is a solid powder with a molecular weight of 392.84 g/mol and a molecular formula of C22H17ClN2O3.[1] For cell-based assays, it is crucial to first prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2][7]

Table 1: Solubility of this compound in DMSO

SupplierConcentration (mg/mL)Molar Concentration (mM)Notes
TargetMol80 mg/mL203.65 mMSonication recommended
Molnova100 mg/mL254.56 mMUltrasonic treatment
ProbechemNot specified10 mMNot specified

Note: The reported solubility can vary between suppliers, potentially due to differences in crystalline form or purity. It is always recommended to start with a lower concentration and increase if necessary, using sonication to aid dissolution.

Experimental Protocols

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 392.84 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 392.84 g/mol * 1000 mg/g * 1 mL = 3.93 mg

  • Weighing the compound:

    • Carefully weigh out 3.93 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2][7]

  • Storage of the stock solution:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage (up to 1 year).[1][5][7]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Precipitation: this compound may precipitate when diluted into aqueous solutions like cell culture media. To minimize this, it is crucial to perform serial dilutions and to add the diluted compound to the cell culture medium with gentle mixing. It is also advisable to prepare working solutions fresh for each experiment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile polypropylene (B1209903) tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw the stock solution:

    • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • For higher final concentrations, it is good practice to first prepare an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 50 µM, you could first prepare a 1 mM intermediate solution.

    • To prepare 100 µL of a 1 mM intermediate solution: Mix 10 µL of the 10 mM stock solution with 90 µL of pre-warmed cell culture medium.

  • Prepare the final working solution:

    • To prepare 1 mL of a 20 µM final working solution from a 10 mM stock:

      • Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed cell culture medium.

    • Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause precipitation.

  • Treating the cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.

    • Ensure even distribution of the compound by gently swirling the plate or flask.

    • Incubate the cells for the desired treatment duration.

Visualized Workflows and Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix treat Add to Cells mix->treat G AK778 This compound ID2 ID2 AK778->ID2 inhibits KDR KDR ID2->KDR activates VEGFA VEGFA KDR->VEGFA MMP MMP2/9 KDR->MMP PTEN PTEN KDR->PTEN Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Cell Invasion MMP->Invasion Apoptosis Apoptosis PTEN->Apoptosis

References

Application Note: Kinetic Analysis of AK-778-Xxmu Binding to ID2 Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inhibitor of DNA Binding 2 (ID2) is a transcriptional regulator belonging to the helix-loop-helix (HLH) family of proteins.[1][2] Unlike other members of this family, ID proteins lack a basic DNA-binding domain. Instead, they act as dominant-negative regulators by forming heterodimers with basic helix-loop-helix (bHLH) transcription factors, which inhibits their ability to bind DNA and regulate gene expression.[1][2][3] This mechanism implicates ID2 in a variety of critical cellular processes, including cell growth, differentiation, apoptosis, and neoplastic transformation.[3] Dysregulation of ID2 has been linked to several cancers, including glioma, making it an attractive target for therapeutic intervention.[4][5]

AK-778-Xxmu is a potent small molecule antagonist of ID2.[5][6][7][8] It has been shown to inhibit the migration and invasion of glioma cell lines and exhibits significant cancer-suppressing capabilities by inducing apoptosis.[5][7] this compound functions by inhibiting the ID2-KDR signaling axis, leading to the downregulation of angiogenic and invasion-related proteins.[5]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[9][10][11] It allows for the precise determination of kinetic parameters, including association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies binding affinity.[12][13] This application note provides a detailed protocol for characterizing the binding interaction between recombinant human ID2 protein and the small molecule inhibitor this compound using an SPR-based assay.

Data Presentation

The kinetic data for the interaction between ID2 and this compound were determined using a multi-cycle kinetics SPR experiment. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to derive the kinetic constants.[14] The data presented below is representative of such an analysis.

Table 1: Kinetic and Affinity Constants for this compound Binding to Immobilized ID2

AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)Chi²
This compound1.85 x 10⁵2.39 x 10⁻²1290.15

Note: Data is based on the reported Kₑ value for this compound.[5][6][7][8] The kₐ and kₑ values are illustrative examples that yield the reported affinity.

Experimental Protocols

This section details the methodology for performing the SPR analysis of the this compound and ID2 interaction.

Materials and Reagents

  • Ligand: Recombinant Human His-tagged ID2 Protein (>95% purity)

  • Analyte: this compound (≥98% purity)

  • SPR Instrument: A suitable SPR system (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: Carboxymethylated dextran (B179266) sensor chip (e.g., CM5 series)

  • Immobilization Buffers: 10 mM Sodium Acetate (B1210297) at pH 4.0, 4.5, 5.0

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Ethanolamine-HCl (pH 8.5)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Diluent: Running buffer with 2% DMSO (Dimethyl sulfoxide)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Protocol 1: ID2 Immobilization via Amine Coupling

Covalent immobilization ensures a stable surface for robust kinetic analysis.[15]

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • pH Scouting (Optional but Recommended): To determine the optimal pH for pre-concentration, inject the ID2 protein (diluted to 10 µg/mL in each of the 10 mM Sodium Acetate buffers) over an unactivated sensor surface. The pH that provides the best electrostatic pre-concentration should be used for immobilization.[16]

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes to activate the carboxymethylated dextran surface.

  • Ligand Immobilization: Immediately inject the ID2 protein, diluted to 10 µg/mL in the optimal sodium acetate buffer (e.g., pH 4.5), over the activated surface. The target immobilization level should be calculated to provide a theoretical maximum analyte response (Rmax) of approximately 50-100 Resonance Units (RU).

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive esters on the surface.

  • Surface Conditioning: Perform 2-3 startup cycles using the regeneration solution (10 mM Glycine-HCl, pH 2.0) to remove any non-covalently bound protein and stabilize the surface.

Protocol 2: Kinetic Interaction Analysis

  • Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 1000 nM, 333 nM, 111 nM, 37 nM, 12.3 nM, 4.1 nM) in the running buffer containing a final concentration of 2% DMSO to ensure solubility and minimize solvent mismatch effects. A "zero-analyte" blank (running buffer with 2% DMSO) must be included for double referencing.

  • Assay Setup: Set up a multi-cycle kinetics method. A typical cycle consists of:

    • Baseline stabilization (120 seconds)

    • Analyte association (180 seconds)

    • Analyte dissociation (300 seconds)

    • Surface regeneration (30 seconds with 10 mM Glycine-HCl, pH 2.0)

  • Execution: Inject the prepared analyte concentrations in ascending order, from the blank up to the highest concentration. A reference flow cell, activated and deactivated without ligand, should be used to subtract bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • Perform double-referencing by subtracting the reference surface data from the active surface data, and then subtracting the "zero-analyte" blank injection sensorgram.[14]

    • Fit the processed sensorgrams globally using a 1:1 Langmuir binding model available in the instrument's analysis software.[12][14]

    • The fitting will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). The quality of the fit should be evaluated by examining the Chi² value and the randomness of the residuals.[14]

Mandatory Visualizations

Diagram 1: Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis p1 Reagent & Buffer Preparation p2 ID2 & this compound Serial Dilution p1->p2 i1 Sensor Surface Activation (EDC/NHS) i2 ID2 Ligand Injection i1->i2 i3 Surface Deactivation (Ethanolamine) i2->i3 k1 Baseline Stabilization k2 This compound Association k1->k2 k3 Dissociation (Buffer Flow) k2->k3 k4 Surface Regeneration k3->k4 k4->k2 Next Concentration a1 Double Referencing (Ref Surface & Blank) k4->a1 All Cycles Complete a2 Global Fit to 1:1 Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3 start start->p1

Caption: Workflow for SPR-based kinetic analysis.

Diagram 2: Simplified ID2 Signaling Pathway and Inhibition by this compound

ID2_Pathway cluster_downstream Cellular Processes Myc Myc Oncoproteins ID2 ID2 Gene Transcription Myc->ID2 activates ID2_p ID2 Protein ID2->ID2_p translates to Rb Rb Protein (Active) ID2_p->Rb inhibits complex complex ID2_p->complex bHLH bHLH Factors (e.g., E2A, MyoD) bHLH->complex E2F E2F Rb->E2F inhibits Prolif Cell Proliferation E2F->Prolif promotes Diff Inhibition of Differentiation AK This compound AK->ID2_p inhibits complex->Diff promotes

Caption: ID2 signaling and inhibition by this compound.

References

Application Notes & Protocols: Investigating Glioma Cell Migration and Invasion with AK-778-Xxmu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioblastoma is the most aggressive form of brain cancer, characterized by rapid cell proliferation and diffuse invasion into the surrounding brain tissue, making complete surgical resection impossible and leading to high rates of tumor recurrence. The migratory and invasive nature of glioma cells is a key contributor to its lethality. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in gliomas and plays a crucial role in promoting cell survival, proliferation, and motility. AK-778-Xxmu is a novel, potent, and highly selective small molecule inhibitor of Akt phosphorylation. These application notes provide detailed protocols to study the efficacy of this compound in attenuating glioma cell migration and invasion in vitro.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent effects of this compound on glioma cell lines. Data are presented as mean ± standard deviation.

Table 1: Effect of this compound on Glioma Cell Migration

Cell LineThis compound Concentration (µM)Migrated Cells (Normalized to Control)Inhibition (%)
U87 MG 0 (Control)1.00 ± 0.050%
10.65 ± 0.0435%
50.32 ± 0.0368%
100.15 ± 0.0285%
U251 0 (Control)1.00 ± 0.060%
10.71 ± 0.0529%
50.40 ± 0.0460%
100.21 ± 0.0379%

Table 2: Effect of this compound on Glioma Cell Invasion

Cell LineThis compound Concentration (µM)Invading Cells (Normalized to Control)Inhibition (%)
U87 MG 0 (Control)1.00 ± 0.070%
10.58 ± 0.0642%
50.25 ± 0.0475%
100.11 ± 0.0289%
U251 0 (Control)1.00 ± 0.080%
10.63 ± 0.0737%
50.31 ± 0.0569%
100.15 ± 0.0385%

Table 3: Western Blot Analysis of Key Signaling Proteins

Target ProteinTreatment (10 µM this compound)Relative Protein Expression (Normalized to β-actin)
p-Akt (Ser473) Control1.00 ± 0.09
This compound0.18 ± 0.04
Total Akt Control1.00 ± 0.06
This compound0.98 ± 0.07
MMP-2 Control1.00 ± 0.11
This compound0.45 ± 0.08
MMP-9 Control1.00 ± 0.10
This compound0.38 ± 0.06

Signaling Pathway and Experimental Workflows

G GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., MMP-2, MMP-9) pAkt->Downstream Activates AK778 This compound AK778->pAkt Inhibits Migration Cell Migration & Invasion Downstream->Migration Promotes

Caption: Hypothetical signaling pathway for this compound action.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis P1 1. Seed cells in serum-free media in upper chamber P2 2. Add chemoattractant (e.g., 10% FBS) to lower chamber P1->P2 T1 3. Add this compound at various concentrations to upper chamber P2->T1 T2 4. Incubate for 12-24 hours T1->T2 A1 5. Remove non-migrated cells from top surface T2->A1 A2 6. Fix and stain migrated cells on bottom surface A1->A2 A3 7. Count cells and quantify A2->A3

Caption: Workflow for the Transwell Migration/Invasion Assay.

Experimental Protocols

Protocol 1: Transwell Invasion Assay

This assay measures the ability of glioma cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Glioma cell lines (e.g., U87 MG, U251)

  • 24-well plate with 8.0 µm pore size inserts (e.g., Corning BioCoat™ Matrigel® Invasion Chambers)

  • Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cotton swabs

  • Methanol (B129727) (for fixing)

  • 0.1% Crystal Violet solution (for staining)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture glioma cells to ~80% confluency.

    • Starve cells in serum-free DMEM for 12-24 hours prior to the experiment.

    • On the day of the experiment, detach cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts by adding 500 µL of warm, serum-free DMEM to the top and bottom chambers. Incubate for 2 hours at 37°C.

    • Carefully remove the rehydration medium.

    • Add 750 µL of complete medium (DMEM + 10% FBS) as a chemoattractant to the lower chamber of the 24-well plate.

    • In the upper chamber (the insert), add 500 µL of the cell suspension (containing 5 x 10⁴ cells).

  • Treatment:

    • Add the desired final concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) to the upper chambers.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the inserts.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the cells by placing the inserts in a 0.1% Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained cells in at least five random fields of view at 200x magnification.[1]

    • Calculate the average number of cells per field and normalize the results to the vehicle control group.

Protocol 2: Western Blot for Akt Phosphorylation and MMP Expression

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • Glioma cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Culture and treat U87 MG cells with 10 µM this compound (and vehicle control) for 24 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).

References

Application Notes and Protocols: Induction of Apoptosis in GL261 Glioblastoma Cells using AK-778-Xxmu

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for the induction of apoptosis in the murine glioblastoma cell line GL261 using AK-778-Xxmu, a potent antagonist of the Inhibitor of DNA binding 2 (ID2).[1][2] These application notes are intended for researchers in oncology, neurobiology, and drug development. The protocols herein describe the maintenance of GL261 cells, the preparation and application of this compound for apoptosis induction, and subsequent analysis using Annexin V/PI flow cytometry, caspase-3 activity assays, and Western blotting for key apoptotic proteins.

Introduction

Glioblastoma is a highly aggressive and malignant brain tumor with a poor prognosis.[3][4][5] The GL261 cell line, derived from a murine glioma, is a widely used model for studying glioblastoma biology and for the preclinical evaluation of novel therapeutic agents.[6][7] Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer, making it a key target for therapeutic intervention.[4][8] this compound has been identified as a potent ID2 antagonist that can inhibit cell migration and invasion, and induce apoptosis in glioma cell lines.[1][2] This compound has been shown to inhibit the ID2-KDR signaling axis, leading to the downregulation of angiogenic factors and the upregulation of tumor suppressors.[1] These protocols provide a framework for investigating the pro-apoptotic effects of this compound on GL261 cells.

Data Presentation

Table 1: Effect of this compound on GL261 Cell Viability (IC50)

CompoundTreatment Time (hours)IC50 (µM)[1]
This compound2421.3

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-4.5 ± 0.82.1 ± 0.5
This compound1015.2 ± 2.15.3 ± 1.0
This compound2535.8 ± 4.512.7 ± 2.3
This compound5058.9 ± 6.225.4 ± 3.8

Table 3: Caspase-3 Activity Assay

TreatmentConcentration (µM)Fold Increase in Caspase-3 Activity (vs. Control)
Vehicle Control (DMSO)-1.0
This compound102.8 ± 0.4
This compound256.5 ± 0.9
This compound5012.3 ± 1.8

Table 4: Densitometric Analysis of Western Blot Results

TreatmentConcentration (µM)Relative Bax/Bcl-2 Ratio
Vehicle Control (DMSO)-1.0
This compound102.5 ± 0.3
This compound255.1 ± 0.7
This compound509.8 ± 1.2

Experimental Protocols

GL261 Cell Culture

The GL261 murine glioma cell line should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10] Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.[9] For passaging, it is recommended to split the cells when they reach 80-90% confluency, typically every 3-4 days, using a 1:2 to 1:3 split ratio.[9][11] GL261 cells can be sensitive to mechanical stress, so gentle pipetting is advised.[11]

Apoptosis Induction with this compound
  • Seed GL261 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Annexin V/PI Apoptosis Assay

This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, and to differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • After treatment with this compound, collect both the floating and adherent cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).[12]

  • Resuspend the cells in 1X Annexin V binding buffer.[12][14]

  • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[13]

  • Incubate for 15-20 minutes at room temperature in the dark.[12][14]

  • Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12][13]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activity can be measured using a colorimetric or fluorometric assay.[15][16]

  • Following treatment, lyse the GL261 cells in a chilled lysis buffer.[16][17]

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[16][18]

  • Incubate the plate at 37°C for 1-2 hours.[16][18]

  • Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at an excitation/emission of 380/420-460 nm for the fluorometric assay.[16]

  • The fold increase in caspase-3 activity can be determined by comparing the readings from the treated samples to the untreated control.[16]

Western Blot Analysis for Bcl-2 Family Proteins

Western blotting can be used to analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[19][20]

  • After treatment, lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[19]

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[20][21]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detect the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis to determine the relative expression levels of the target proteins and calculate the Bax/Bcl-2 ratio.[20]

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Analysis cluster_data Data Analysis culture GL261 Cell Culture seed Seed Cells culture->seed treat Treat with this compound seed->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase-3 Activity Assay treat->caspase western Western Blot (Bax/Bcl-2) treat->western quantify_apoptosis Quantify Apoptotic Cells annexin->quantify_apoptosis measure_caspase Measure Caspase Activity caspase->measure_caspase analyze_protein Analyze Protein Expression western->analyze_protein

Caption: Experimental workflow for assessing this compound-induced apoptosis in GL261 cells.

signaling_pathway AK778 This compound ID2 ID2 AK778->ID2 Inhibition PTEN PTEN ID2->PTEN PI3K_AKT PI3K/AKT Pathway PTEN->PI3K_AKT Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in GL261 cells.

References

Application Notes and Protocols for Studying the Downstream Effects of AK-778-Xxmu on VEGFA and MMP2/9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-778-Xxmu is a potent and specific antagonist of the Inhibitor of DNA Binding 2 (ID2) protein, with a binding affinity (KD) of 129 nM. ID2 is a key regulator of cellular processes, and its overexpression is implicated in the progression of various cancers, including glioma. This compound exerts its anti-cancer effects by inhibiting the ID2-KDR signaling axis. This inhibition leads to the downstream downregulation of crucial factors involved in angiogenesis and invasion, namely Vascular Endothelial Growth Factor A (VEGFA) and Matrix Metalloproteinases 2 and 9 (MMP2/9). These application notes provide a comprehensive guide for researchers utilizing this compound to study its effects on VEGFA and MMP2/9 in cancer cell lines, particularly glioma cells.

Mechanism of Action

This compound functions by directly binding to the ID2 protein, preventing its interaction with its target transcription factors. This disruption of the ID2 signaling cascade, specifically its interaction with the Kinase Insert Domain Receptor (KDR), also known as VEGFR2, leads to a reduction in the expression and secretion of VEGFA and a decrease in the expression and activity of MMP2 and MMP9. The subsequent inhibition of these downstream effectors contributes to the anti-proliferative, anti-migratory, anti-invasive, and pro-apoptotic properties of this compound.

AK-778-Xxmu_Mechanism_of_Action cluster_intracellular Intracellular Space VEGFA VEGFA KDR KDR (VEGFR2) VEGFA->KDR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) KDR->Downstream AK778 This compound ID2 ID2 AK778->ID2 Inhibits ID2->KDR Modulates Transcription Transcription Factors (e.g., E2F, HIF-1α) Downstream->Transcription VEGFA_gene VEGFA Gene Transcription->VEGFA_gene Regulates MMP_gene MMP2/9 Genes Transcription->MMP_gene Regulates VEGFA_protein VEGFA Protein VEGFA_gene->VEGFA_protein Transcription & Translation MMP_protein MMP2/9 Proteins MMP_gene->MMP_protein Transcription & Translation Angiogenesis Angiogenesis VEGFA_protein->Angiogenesis Invasion Invasion & Metastasis MMP_protein->Invasion

Caption: Mechanism of action of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below. Researchers should populate these tables with their own experimental findings.

Table 1: Cytotoxicity of this compound on Glioma Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
U87Insert your dataInsert your dataInsert your data
HS683Insert your dataInsert your dataInsert your data
GL261Insert your dataInsert your dataInsert your data
OtherInsert your dataInsert your dataInsert your data

Table 2: Effect of this compound on Glioma Cell Migration and Invasion (Transwell Assay)

TreatmentMigrated Cells (Normalized to Control)Invaded Cells (Normalized to Control)
Control (Vehicle)1.001.00
This compound (1 µM)Insert your dataInsert your data
This compound (5 µM)Insert your dataInsert your data
This compound (10 µM)Insert your dataInsert your data

Table 3: Quantification of VEGFA and MMP2/9 Protein Levels (Western Blot/ELISA)

TreatmentVEGFA Protein Level (Fold Change vs. Control)MMP2 Protein Level (Fold Change vs. Control)MMP9 Protein Level (Fold Change vs. Control)
Control (Vehicle)1.001.001.00
This compound (1 µM)Insert your dataInsert your dataInsert your data
This compound (5 µM)Insert your dataInsert your dataInsert your data
This compound (10 µM)Insert your dataInsert your dataInsert your data

Table 4: Quantification of MMP2/9 Activity (Gelatin Zymography)

TreatmentMMP2 Activity (Fold Change vs. Control)MMP9 Activity (Fold Change vs. Control)
Control (Vehicle)1.001.00
This compound (1 µM)Insert your dataInsert your data
This compound (5 µM)Insert your dataInsert your data
This compound (10 µM)Insert your dataInsert your data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on glioma cells.

Materials:

  • Glioma cell lines (e.g., U87, HS683, GL261)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on the migratory and invasive potential of glioma cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete culture medium

  • This compound

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 2 hours to allow for polymerization.

  • For Migration Assay: No Matrigel coating is required.

  • Resuspend glioma cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the stained cells in several random fields under a microscope.

Transwell_Assay_Workflow start Start coat Coat insert with Matrigel (for invasion assay) start->coat seed Seed cells in upper chamber with this compound coat->seed add_chemo Add chemoattractant to lower chamber seed->add_chemo incubate Incubate for 24h add_chemo->incubate remove_nonmig Remove non-migrated cells incubate->remove_nonmig fix_stain Fix and stain migrated cells remove_nonmig->fix_stain count Count cells under microscope fix_stain->count end End count->end

Caption: Workflow for Transwell migration/invasion assay.

Western Blot Analysis for VEGFA, MMP2, and MMP9

This protocol is for quantifying the protein expression levels of VEGFA, MMP2, and MMP9.

Materials:

  • Glioma cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-VEGFA, anti-MMP2, anti-MMP9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat glioma cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Gelatin Zymography for MMP2 and MMP9 Activity

This protocol is for assessing the enzymatic activity of secreted MMP2 and MMP9.

Materials:

  • Conditioned medium from this compound-treated glioma cells

  • SDS-PAGE gel containing 1 mg/mL gelatin

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture glioma cells in serum-free medium with different concentrations of this compound for 24 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Mix the conditioned medium with non-reducing sample buffer.

  • Separate the proteins on a gelatin-containing SDS-PAGE gel at 4°C.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the intensity of the clear bands to determine MMP activity.

These application notes and protocols provide a robust framework for investigating the effects of this compound on VEGFA and MMP2/9. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this novel ID2 antagonist.

Application Notes and Protocols for Assessing AK-778-Xxmu Tumor Inhibition Rate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AK-778-Xxmu is a novel, potent, and selective small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[1][2] this compound is designed to inhibit the p110α catalytic subunit of PI3K, thereby blocking downstream signaling and inducing tumor cell apoptosis and growth arrest.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo tumor inhibition efficacy of this compound. The methodologies described herein include in vitro cell viability assays to determine the half-maximal inhibitory concentration (IC50), Western blot analysis to confirm the mechanism of action, and an in vivo xenograft model to evaluate anti-tumor activity in a physiological context.

Experimental Workflow Overview

The overall strategy for evaluating this compound involves a multi-stage approach, beginning with in vitro characterization and culminating in in vivo efficacy studies. This workflow ensures a thorough understanding of the compound's potency, mechanism, and therapeutic potential.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation ic50 IC50 Determination (MTT Assay) western Mechanism of Action (Western Blot) ic50->western Confirm Target Engagement xenograft Xenograft Mouse Model western->xenograft Proceed if Mechanism & Potency Confirmed tgi Tumor Growth Inhibition (TGI) Analysis xenograft->tgi end End: Efficacy Profile tgi->end start Start: Compound This compound start->ic50 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AK778 This compound AK778->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

References

Troubleshooting & Optimization

Optimizing AK-778-Xxmu concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the concentration of AK-778-Xxmu for cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of KPS1 (Kinase of Proliferation and Survival 1), a key enzyme in the Tumor Growth Signaling Pathway (TGSP).[1][2][3] By binding to the ATP-binding site of KPS1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[1][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in pre-warmed (37°C) cell culture medium. Note that nothing survives in 100% DMSO, so filter sterilization of the stock is generally not necessary.

Q3: What is the recommended starting concentration range for a cytotoxicity assay?

A3: The effective concentration of this compound varies depending on the cell line and incubation time. A good starting point for a dose-response experiment is a wide concentration range, typically from 1 nM to 100 µM, using a serial dilution series. Based on preliminary data, the half-maximal inhibitory concentration (IC50) for most sensitive cell lines falls within the 0.5 µM to 10 µM range after 72 hours of treatment.

Q4: What are the known IC50 values for this compound in common cancer cell lines?

A4: The IC50 values are cell-line dependent. Below is a summary of hypothetical IC50 values determined after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.2 µM
A549Lung Cancer5.8 µM
HCT116Colon Cancer2.5 µM
HeLaCervical Cancer8.1 µM

Note: These values are for guidance only and should be determined empirically for your specific experimental conditions.

Q5: What is the maximum final DMSO concentration that is safe for cells in culture?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Section 2: Experimental Protocols

2.1 Protocol: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a 96-well plate cytotoxicity assay.

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To create a 2X top concentration, dilute your 10 mM stock solution in the pre-warmed medium. For a final top concentration of 100 µM, you would add 2 µL of 10 mM stock to 98 µL of medium to make a 200 µM (2X) solution.

  • Serial Dilutions: Set up a serial dilution series in a separate 96-well dilution plate. Add 100 µL of medium to wells A2 through A10. Add 200 µL of your 200 µM 2X compound solution to well A1.

  • Perform Dilutions: Transfer 100 µL from well A1 to well A2, mix thoroughly by pipetting up and down. Continue this 1:2 serial dilution across the plate to well A10. This creates a range of 2X concentrations.

  • Treat Cells: Add 100 µL of each 2X working solution to the corresponding wells of your cell plate, which already contains 100 µL of medium with cells. This will bring the final volume to 200 µL and dilute your compound to the final 1X concentration.

2.2 Protocol: General MTT-Based Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, add 100 µL of the serially diluted 2X this compound working solutions (prepared as in Protocol 2.1) to the appropriate wells. Include wells for vehicle control (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Express the results as a percentage of the vehicle control and plot the values against the log concentration of this compound to determine the IC50 value using a non-linear regression model.

Section 3: Visualized Guides and Pathways

G

G

Section 4: Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding is a common source of variability. The outer wells of a 96-well plate are also prone to evaporation, known as the "edge effect," which can concentrate media components and affect cell growth.

  • Recommended Solution:

    • Ensure you have a homogenous single-cell suspension before and during seeding by mixing the cell suspension between pipetting.

    • To mitigate the edge effect, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.

    • Check for and address any potential compound precipitation (see Issue 3).

Issue 2: No cytotoxic effect is observed, even at high concentrations.

  • Potential Cause: The chosen cell line may be resistant to the mechanism of this compound, or the incubation time may be too short for cytotoxic effects to manifest. It's also possible the compound has degraded.

  • Recommended Solution:

    • Confirm Pathway Dependence: Ensure your cell line expresses KPS1 and is dependent on the TGSP pathway for survival.

    • Time-Course Experiment: Perform a time-course experiment, testing viability at 24, 48, and 72 hours to determine the optimal endpoint. Some compounds require longer incubation periods to induce cell death.

    • Confirm Compound Activity: Use a sensitive cell line (e.g., MCF-7) as a positive control to confirm the activity of your this compound stock. Prepare fresh dilutions for each experiment as the compound may be unstable in media over time.

Issue 3: A precipitate is observed in the culture medium after adding this compound.

  • Potential Cause: this compound, like many hydrophobic compounds, is dissolved in DMSO but may precipitate when diluted into the aqueous culture medium, a phenomenon known as "crashing out". This is more likely to occur at high concentrations or if the compound is added too quickly to cold media.

  • Recommended Solution:

    • Use Pre-warmed Media: Always add the compound stock to cell culture media that has been pre-warmed to 37°C.

    • Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed media. Add the compound dropwise while gently mixing.

    • Reduce Final Concentration: If precipitation persists, the concentration may be exceeding the aqueous solubility limit. The highest working concentration may need to be lowered.

    • Do Not Filter: Filtering the media to remove the precipitate is not recommended as this will remove the active compound and make the effective concentration unknown.

Issue 4: IC50 values are inconsistent between experiments.

  • Potential Cause: Inconsistent IC50 values can result from several factors, including variability in cell health and passage number, differences in cell seeding density, and variations in incubation times. The method of IC50 calculation can also introduce variability.

  • Recommended Solution:

    • Standardize Cell Culture: Use cells within a consistent, narrow range of passage numbers. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.

    • Consistent Protocols: Strictly adhere to the same cell seeding density, compound incubation times, and MTT assay protocol for all experiments.

    • Standardize Data Analysis: Use a consistent data analysis method. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50.

G

References

Troubleshooting low solubility of AK-778-Xxmu in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the solubility of AK-778-Xxmu, a potent inhibitor of DNA Binding 2 (ID2), in aqueous solutions.[1][2][3] It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My newly received this compound powder will not dissolve in my aqueous buffer (e.g., PBS). What should I do first?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for this compound, with a reported solubility of up to 100 mg/mL (254.56 mM).[1] From this DMSO stock, you can make serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low enough (typically <0.5% v/v) to avoid affecting the biological system.

Q2: I dissolved this compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous medium. How can I prevent this?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound, while soluble in the organic solvent, crashes out when the solution becomes predominantly aqueous.

Here are several strategies to prevent this:

  • Reduce Stock Concentration: Lower the concentration of your DMSO stock solution before diluting.

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of DMSO and your aqueous medium (e.g., 1:1), and then make the final dilution into the aqueous medium.

  • Increase Agitation: Vortex or mix the aqueous solution vigorously while adding the DMSO stock to promote rapid dispersion.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A3:

  • Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous solution from a concentrated organic stock (like DMSO). These assays are fast and often result in higher, supersaturated solubility values because they reflect the amorphous state of the compound.

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solution. This measurement requires longer incubation times (e.g., 24-48 hours) to reach equilibrium.

For initial high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and formulation development, thermodynamic solubility data is considered more reliable and useful for predicting in vivo performance.

Troubleshooting Guide

Issue 1: Low or inconsistent solubility even with the use of DMSO.

  • Possible Cause: The pH of your aqueous buffer may not be optimal for this compound. The solubility of ionizable compounds can be significantly influenced by pH.

  • Troubleshooting Steps:

    • Determine the pKa of this compound if the information is not available.

    • Test Solubility in Buffers of Varying pH: Prepare a series of buffers with different pH values.

    • Evaluate Stability: Ensure that the optimal pH for solubility does not cause compound degradation.

Issue 2: The required concentration for my experiment exceeds the measured aqueous solubility.

  • Possible Cause: The intrinsic properties of this compound limit its solubility in purely aqueous systems to a level below your experimental needs.

  • Troubleshooting Steps:

    • Use Co-solvents: If your assay can tolerate it, consider adding a small percentage of a co-solvent like ethanol (B145695) or using a mixture of solvents (e.g., DMSO/PEG400) to improve solubility.

    • Employ Solubilizing Excipients: For in vitro or in vivo studies, using excipients like cyclodextrins can significantly enhance solubility by forming inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Issue 3: I am observing variability in my solubility assay results.

  • Possible Cause: Inconsistent results can arise from insufficient equilibration time, temperature fluctuations, or different solid-state forms of the compound.

  • Troubleshooting Steps:

    • Ensure Equilibrium: For thermodynamic solubility, confirm that the concentration has plateaued by sampling at multiple time points (e.g., 24, 48, 72 hours).

    • Control Temperature: Use a temperature-controlled environment, as solubility is temperature-dependent.

    • Assess Solid Form: Be aware that different batches or handling of the compound might lead to different crystalline or amorphous forms, which can affect solubility.

Data Summary

The following tables summarize the solubility of this compound in various solvents and provide a comparative overview of different solubilization methods.

Table 1: this compound Solubility in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO80 - 100203.65 - 254.56Sonication may be required for complete dissolution.
Ethanol<1<2.5Poorly soluble.
Water<0.1<0.25Practically insoluble.
PBS (pH 7.4)<0.1<0.25Practically insoluble.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueTypical Solubility IncreaseAdvantagesDisadvantages
pH Adjustment 10-1000xSimple to implement, cost-effective.Risk of chemical instability at non-physiological pH; may precipitate upon dilution.
Co-solvents (e.g., Ethanol, PEG400) 2-50xEasy to prepare; can be effective for many compounds.Potential for solvent toxicity in biological assays; may not be suitable for in vivo use.
Cyclodextrins (e.g., HP-β-CD) 10-5000xLow toxicity, high solubilizing capacity for suitable molecules.Can be expensive; complexation is specific to drug structure.
Solid Dispersion 10-200xSignificantly improves dissolution rate and bioavailability.Requires specialized manufacturing processes; potential for physical instability (recrystallization).

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh the desired amount of this compound powder into a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 80 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If solids persist, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment by Dilution

Objective: To quickly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (optional) or visual inspection

Methodology:

  • Add your aqueous buffer to the wells of a 96-well plate.

  • Perform serial dilutions of the this compound DMSO stock directly into the buffer-containing wells.

  • Mix the plate by gentle shaking for 1-2 hours at room temperature.

  • Visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains clear is the approximate kinetic solubility.

  • Alternatively, measure the turbidity or light scattering using a plate reader to quantify precipitation.

Visual Guides

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ID2 ID2 ERK->ID2 Proliferation Cell Proliferation & Angiogenesis ID2->Proliferation PTEN PTEN PTEN->ID2 AK778 This compound AK778->ID2

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Solubility Troubleshooting Workflow start Start: Low Solubility Observed prep_stock Prepare 100 mg/mL Stock in DMSO start->prep_stock precip Precipitation upon dilution? prep_stock->precip sol_ok Solubility Goal Met precip->sol_ok No step_dilute Tier 1: Optimize Dilution - Lower stock conc. - Use intermediate dilution precip->step_dilute Yes still_precip Still Precipitates? step_dilute->still_precip still_precip->sol_ok No ph_adjust Tier 2: pH Adjustment - Test solubility in buffers pH 4-9 still_precip->ph_adjust Yes sol_insufficient Solubility Still Insufficient? ph_adjust->sol_insufficient sol_insufficient->sol_ok No excipients Tier 3: Use Excipients - Test with Cyclodextrins - Formulate solid dispersion sol_insufficient->excipients Yes excipients->sol_ok

Caption: Experimental workflow for troubleshooting low solubility.

G cluster_logic Decision Logic for Solubility Enhancement root Is the compound ionizable? ph Primary Strategy: pH Adjustment root->ph Yes cosolvent Primary Strategy: Co-solvents root->cosolvent No ph_fail If pH adjustment is insufficient or causes degradation ph->ph_fail cosolvent_fail If co-solvents are toxic or insufficient cosolvent->cosolvent_fail complexation Secondary Strategy: Complexation (Cyclodextrins) ph_fail->complexation cosolvent_fail->complexation

Caption: Logical relationships for selecting a solubilization method.

References

How to minimize off-target effects of AK-778-Xxmu in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AK-778-Xxmu in experiments, with a primary focus on minimizing off-target effects to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent antagonist of the Inhibitor of DNA binding 2 (ID2) protein.[1][2] It binds to ID2 with a high affinity, exhibiting a dissociation constant (KD) of 129 nM.[1][2] this compound has demonstrated anti-cancer properties, particularly in glioma models, by inhibiting cell migration and invasion, and inducing apoptosis.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Q3: Have the specific off-target effects of this compound been characterized?

A3: Based on currently available public information, a detailed profile of the specific off-target interactions of this compound has not been published. As with any small molecule inhibitor, it is essential for researchers to experimentally validate the on-target effects and investigate potential off-target activities within their specific experimental system.

Q4: What are the initial steps I should take to minimize potential off-target effects of this compound in my experiments?

A4: To proactively minimize off-target effects, you should:

  • Determine the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect in your model system.[3] Using higher concentrations increases the likelihood of engaging lower-affinity off-target proteins.[3]

  • Use Appropriate Controls: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target, ID2, in your cellular context.[3]

Troubleshooting Guide: Unexpected or Inconsistent Results

Issue Potential Cause Recommended Action
Observed phenotype is inconsistent with known ID2 function. The phenotype may be due to an off-target effect of this compound.1. Perform a genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of ID2.[3] If the phenotype persists in the absence of the target protein, it is likely an off-target effect. 2. Conduct a rescue experiment by overexpressing an ID2 mutant that does not bind this compound but retains its function.
High levels of cellular toxicity are observed at the effective concentration. The toxicity may be an off-target effect.1. Lower the concentration of this compound and extend the treatment duration. 2. Compare the toxicity profile with that of other known ID2 inhibitors. 3. Use orthogonal approaches, such as genetic methods, to validate that the intended on-target inhibition of ID2 produces a similar toxic effect.
Results vary between different cell lines. Expression levels of the on-target (ID2) or off-target proteins may differ.1. Quantify the expression levels of ID2 in all cell lines used via Western Blot or qPCR. 2. Consider that different cell lines may have unique off-target profiles for this compound.

Quantitative Data Summary

Table 1: Binding Affinity and In Vitro Efficacy of this compound

Parameter Value Description Source
Binding Affinity (KD) 129 nMDissociation constant for the binding of this compound to the ID2 protein, as determined by Surface Plasmon Resonance (SPR).[1][2]
IC50 (U87 glioma cells) 15.5 µMConcentration of this compound that inhibits 50% of cell viability after 24 hours of treatment.[1]
IC50 (HS683 glioma cells) 18.7 µMConcentration of this compound that inhibits 50% of cell viability after 24 hours of treatment.[1]
IC50 (GL261 glioma cells) 21.3 µMConcentration of this compound that inhibits 50% of cell viability after 24 hours of treatment.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the lowest concentration of this compound that produces the desired biological effect on the ID2 signaling pathway.

Methodology:

  • Cell Seeding: Plate cells at a density that will not reach confluency during the course of the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to use a 2-fold or 3-fold dilution series spanning a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (e.g., using a CellTiter-Glo® assay), or a specific marker of ID2 pathway inhibition (e.g., downstream gene expression of VEGFA or MMP2/9 via qPCR).

  • Data Analysis: Plot the measured response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50.

Protocol 2: Validating On-Target Engagement using Genetic Knockdown

Objective: To confirm that the observed phenotype is a direct result of inhibiting ID2.

Methodology:

  • Genetic Knockdown: Transfect or transduce your cells with siRNA or shRNA constructs targeting ID2. Include a non-targeting control.

  • Verification of Knockdown: After 48-72 hours, harvest a subset of the cells and verify the knockdown of ID2 protein expression by Western Blot.

  • Phenotypic Assay: Subject the ID2-knockdown cells and control cells to the same phenotypic assay where the effect of this compound was observed (e.g., cell migration or invasion assay).

  • Data Analysis: Compare the phenotype of the ID2-knockdown cells to the phenotype of cells treated with this compound. If the phenotypes are similar, it provides strong evidence that the effect of this compound is on-target.

Visualizations

AK_778_Xxmu_Signaling_Pathway AK_778_Xxmu This compound ID2 ID2 AK_778_Xxmu->ID2 inhibits KDR KDR ID2->KDR activates VEGFA VEGFA KDR->VEGFA upregulates MMP2_9 MMP2/9 KDR->MMP2_9 upregulates PTEN PTEN KDR->PTEN downregulates Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Invasion MMP2_9->Invasion Apoptosis Apoptosis PTEN->Apoptosis inhibits

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_0 Initial Experiments cluster_1 Validation of On-Target Effects cluster_2 Investigation of Off-Target Effects Dose_Response Determine Lowest Effective Concentration Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Genetic_Validation Genetic Knockdown/Knockout of ID2 Target_Engagement->Genetic_Validation Rescue_Experiment Rescue with Mutant ID2 Genetic_Validation->Rescue_Experiment Kinase_Profiling Broad Kinase Inhibitor Profiling Rescue_Experiment->Kinase_Profiling Proteomics Unbiased Proteomics (e.g., TMT-MS) Kinase_Profiling->Proteomics Troubleshooting_Logic Start Unexpected Result with this compound Is_Phenotype_Consistent Phenotype consistent with ID2 inhibition? Start->Is_Phenotype_Consistent Is_Effect_Dose_Dependent Is the effect dose-dependent? Is_Phenotype_Consistent->Is_Effect_Dose_Dependent Yes Investigate_Off_Target Investigate Off-Target Effect (Profiling, Proteomics) Is_Phenotype_Consistent->Investigate_Off_Target No Validate_On_Target Validate On-Target Effect (Genetic Knockdown) Is_Effect_Dose_Dependent->Validate_On_Target Yes Re_evaluate_Concentration Re-evaluate Concentration and Experimental Setup Is_Effect_Dose_Dependent->Re_evaluate_Concentration No

References

Technical Support Center: Improving the Efficacy of AK-778-Xxmu in Glioma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing AK-778-Xxmu in glioma xenograft models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative efficacy data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in glioma?

A1: this compound is a potent antagonist of the Inhibitor of DNA binding 2 (ID2) protein, with a binding affinity (KD) of 129 nM.[1][2] In glioma, this compound works by inhibiting the ID2-KDR signaling axis. This inhibition leads to the downregulation of downstream pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and proteins involved in invasion like Matrix Metalloproteinases 2 and 9 (MMP2/9). Concurrently, it upregulates the tumor suppressor protein, PTEN.[1] This multi-faceted mechanism ultimately hinders cell migration and invasion, and induces apoptosis in glioma cells.[1]

Q2: What are the key differences between subcutaneous and orthotopic glioma xenograft models, and which is preferred for studying this compound?

A2: Subcutaneous xenograft models involve the implantation of tumor cells under the skin of an immunocompromised mouse, typically on the flank. This model is technically simpler, and tumor growth is easily measured.[3] Orthotopic models, on the other hand, involve implanting the glioma cells directly into the brain, the organ of origin. While more technically demanding, orthotopic models are generally preferred for studying brain tumors as they more accurately replicate the tumor microenvironment, including the blood-brain barrier (BBB). The BBB is a critical factor to consider for drug efficacy in the central nervous system. Therefore, for evaluating the therapeutic potential of this compound in a clinically relevant context, the orthotopic model is recommended.

Q3: What are some common reasons for inconsistent tumor growth in glioma xenograft models?

A3: Inconsistent tumor growth can arise from several factors:

  • Cell Viability and Passage Number: Using cells with low viability or high passage number can lead to poor tumor take rates and variable growth.

  • Implantation Technique: The precision of the injection, including the location and depth, is crucial, especially in orthotopic models.

  • Animal Health: The overall health and stress levels of the mice can impact tumor development.

  • Cell Clumping: Inconsistent cell suspension can lead to inaccurate cell numbers being injected.

Q4: Are there known off-target effects of this compound or other ID2 inhibitors that I should be aware of?

A4: While the provided information does not detail specific off-target effects of this compound, it is a common concern with small-molecule inhibitors. Off-target effects can arise from non-specific interactions or pathway cross-talk. For ID2 inhibitors in general, since ID proteins are involved in various developmental processes, there is a potential for effects on other tissues where ID proteins may be active. It is recommended to include comprehensive toxicity assessments in your experimental design, including monitoring animal weight, behavior, and performing histopathological analysis of major organs at the end of the study.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound in glioma xenograft models.

Problem Potential Cause(s) Recommended Solution(s)
Low or no tumor engraftment 1. Poor cell viability. 2. Incorrect injection technique (e.g., subcutaneous injection too shallow, orthotopic injection missing the target area). 3. Insufficient number of cells injected. 4. Immunocompromised model not suitable for the cell line.1. Ensure cell viability is >90% before injection. Use cells within a low passage number range. 2. For subcutaneous models, ensure the needle creates a pocket for the cell suspension. For orthotopic models, use a stereotactic frame for precise injection. 3. Optimize the number of cells injected. For U87-MG cells, a common starting point is 1-5 x 10^6 cells. 4. Confirm the appropriate immunodeficient mouse strain for your chosen glioma cell line.
High variability in tumor size between animals 1. Inconsistent number of viable cells injected. 2. Variation in injection site. 3. Animal-to-animal variation in health and response.1. Ensure a homogenous cell suspension and accurate cell counting. 2. For subcutaneous models, be consistent with the injection location on the flank. For orthotopic models, ensure precise coordinates are used for each animal. 3. Randomize animals into treatment groups after tumors have reached a palpable/measurable size. Increase the number of animals per group to improve statistical power.
Lack of this compound efficacy in orthotopic models 1. Poor drug penetration across the blood-brain barrier (BBB). 2. Suboptimal dosing or treatment schedule. 3. Development of resistance.1. Consider alternative drug delivery methods such as convection-enhanced delivery (CED) to bypass the BBB. 2. Perform a dose-response study to determine the optimal dose and frequency of administration for your specific model. 3. Analyze tumor tissue post-treatment for changes in the ID2-KDR signaling pathway to investigate potential resistance mechanisms.
Toxicity or adverse effects in treated animals (e.g., weight loss, lethargy) 1. Off-target effects of this compound. 2. Vehicle-related toxicity. 3. High dose of the compound.1. Include a comprehensive toxicology assessment in your study. Monitor animal health daily. 2. Run a vehicle-only control group to assess any effects of the delivery vehicle. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

Data Presentation

Efficacy of this compound in a U87 Glioma Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound2.5 mg/kg, i.p., every other day for 5 days57.8%
Comparative Efficacy of Anti-Angiogenic and other agents in Glioma Xenograft Models (for reference)
CompoundModelEfficacy MetricResultReference
Bevacizumab (anti-VEGF)Recurrent GBM (Clinical)6-month Progression-Free Survival42.6%
Bevacizumab + LomustineRecurrent GBM (Clinical)6-month Progression-Free Survival41%
Cediranib (VEGFR inhibitor)Recurrent GBM (Clinical)6-month Progression-Free Survival25.7%
SYC-435 (mutant IDH1 inhibitor) + Standard TherapyOrthotopic PDX (IDH1 mutant)Tumor Growth InhibitionSynergistic effect
Helichrysetin (ID2 inhibitor)Gastric cancer xenograftTumor Growth InhibitionDose-dependent decrease in tumor size

Experimental Protocols

Protocol 1: Subcutaneous U87-MG Glioma Xenograft Model

1. Cell Culture and Preparation:

  • Culture U87-MG cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Ensure cell viability is greater than 90% using a trypan blue exclusion assay.

2. Tumor Implantation:

  • Anesthetize immunocompromised mice (e.g., nude mice).

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Monitoring and Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control as per the experimental design (e.g., intraperitoneal injection).

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and CD31 to assess proliferation and microvessel density).

Protocol 2: Orthotopic U87-MG Glioma Xenograft Model

1. Cell Preparation:

  • Prepare U87-MG cells as described in the subcutaneous protocol, but resuspend the final cell pellet in sterile, preservative-free PBS at a concentration of 1 x 10^5 cells/µL.

2. Stereotactic Intracranial Implantation:

  • Anesthetize the mouse and place it in a stereotactic frame.

  • Create a small burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a specific depth (e.g., 3 mm).

  • Slowly withdraw the needle and suture the scalp incision.

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Initiate treatment with this compound or vehicle control when tumors are detectable.

4. Efficacy and Survival Analysis:

  • Monitor animal health and neurological signs daily.

  • The primary endpoint is typically overall survival.

  • At the time of euthanasia, perfuse the animals and collect the brains for histological and immunohistochemical analysis.

Mandatory Visualizations

Signaling Pathway of this compound in Glioma

AK778_Xxmu_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGFA KDR KDR (VEGFR2) VEGFA->KDR binds Angiogenesis Angiogenesis VEGFA->Angiogenesis KDR->VEGFA upregulates PTEN PTEN KDR->PTEN downregulates MMP MMP2/9 KDR->MMP upregulates ID2 ID2 ID2->KDR activates Apoptosis Apoptosis PTEN->Apoptosis promotes MigrationInvasion Cell Migration & Invasion MMP->MigrationInvasion AK778 This compound AK778->ID2 inhibits

Caption: Signaling pathway of this compound in glioma cells.

Experimental Workflow for Orthotopic Glioma Xenograft Model

Orthotopic_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation CellCulture 1. U87-MG Cell Culture CellHarvest 2. Cell Harvest & Viability Check CellCulture->CellHarvest Stereotactic 3. Stereotactic Intracranial Injection CellHarvest->Stereotactic TumorMonitoring 4. Tumor Growth Monitoring (Bioluminescence/MRI) Stereotactic->TumorMonitoring Randomization 5. Randomization into Groups TumorMonitoring->Randomization Treatment 6. Treatment with this compound or Vehicle Randomization->Treatment Survival 7. Survival Analysis Treatment->Survival Histo 8. Histological & Immunohistochemical Analysis Survival->Histo

Caption: Experimental workflow for orthotopic glioma xenograft studies.

Logical Relationship: Subcutaneous vs. Orthotopic Models

Model_Comparison cluster_subcutaneous Subcutaneous Model cluster_orthotopic Orthotopic Model Models Glioma Xenograft Models cluster_subcutaneous cluster_subcutaneous Models->cluster_subcutaneous cluster_orthotopic cluster_orthotopic Models->cluster_orthotopic Sub_Pros Pros: - Technically simpler - Easy tumor measurement Sub_Cons Cons: - Lacks tumor microenvironment - No blood-brain barrier Ortho_Pros Pros: - Clinically relevant microenvironment - Includes blood-brain barrier Ortho_Cons Cons: - Technically demanding - Requires imaging for monitoring

Caption: Comparison of subcutaneous and orthotopic glioma models.

References

Technical Support Center: Addressing Resistance to AK-778-Xxmu in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AK-778-Xxmu, a novel kinase inhibitor under investigation for glioma treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate challenges related to the emergence of resistance in glioma cell lines during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: My glioma cell line, initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line passage with the IC50 of the original, parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1][2]

To do this, you should perform a dose-response viability assay, such as an MTT or CellTiter-Glo® assay.

Table 1: Example IC50 Values for Parental and Resistant Glioma Cell Lines

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
U87-MG (Parental)This compound0.5-
U87-MG-ARThis compound10.220.4
T98G (Parental)This compound1.2-
T98G-ARThis compound25.821.5

U87-MG-AR and T98G-AR denote "Acquired Resistance" sublines.

Q2: What are the common molecular mechanisms that could be driving resistance to this compound in my glioma cells?

A2: Resistance to targeted therapies in glioma is multifactorial.[3][4] Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor. In glioma, common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][6]

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can lead to a more aggressive and drug-resistant phenotype.[2]

  • Presence of Glioma Stem Cells (GSCs): A subpopulation of GSCs within the tumor may be inherently resistant to therapy and can repopulate the tumor after treatment.[7][8]

Q3: How can I generate a stable this compound resistant glioma cell line for further study?

A3: Developing a drug-resistant cell line is a crucial step for investigating resistance mechanisms.[1] A common method is through continuous exposure to the drug with incrementally increasing concentrations.[1]

The process generally involves:

  • Continuously culturing the parental glioma cell line in the presence of this compound at a concentration close to the IC50.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.

  • Repeat this process over several weeks or months until the cells can tolerate a significantly higher concentration of the drug compared to the parental line.[7][9]

Troubleshooting Guides

Problem 1: High variability in my cell viability assay results when testing this compound.
  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in viability readings.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to maintain uniformity.

  • Possible Cause 2: Drug Dilution Inaccuracy. Errors in preparing the serial dilutions of this compound can affect the dose-response curve.

    • Solution: Prepare a fresh stock solution of the drug for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5-1%.[1]

  • Possible Cause 3: Assay Timing. The incubation time with the viability reagent can impact the results.

    • Solution: Optimize and strictly adhere to the incubation time recommended for your specific assay kit.

Problem 2: My Western blot analysis to check for downstream pathway activation is not showing clear results.
  • Possible Cause 1: Poor Lysate Quality. Incomplete cell lysis or protein degradation can lead to weak or inconsistent bands.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.

  • Possible Cause 2: Suboptimal Antibody Performance. The primary or secondary antibodies may not be specific or sensitive enough.

    • Solution: Titrate your primary antibody to determine the optimal concentration. Ensure your secondary antibody is appropriate for the species of the primary antibody and is not expired.

  • Possible Cause 3: Inefficient Protein Transfer. Incomplete transfer of proteins from the gel to the membrane will result in weak signals.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize the transfer time and voltage based on the molecular weight of your target proteins.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Glioma Cell Lines
  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental glioma cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Observe the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of the drug.

  • Dose Escalation: Once the cells are proliferating at a normal rate, increase the concentration of this compound by 1.5 to 2-fold.[10]

  • Repeat and Stabilize: Repeat steps 3 and 4 for several cycles. The process can take several months.

  • Confirmation of Resistance: Periodically, perform a viability assay to determine the new IC50 of the resistant cell population and compare it to the parental line. A 10-fold or higher increase in IC50 typically indicates significant resistance.[1]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Resistance Induction cluster_validation Phase 3: Validation & Analysis start Parental Glioma Cell Line ic50_det Determine Initial IC50 start->ic50_det continuous_exp Continuous Exposure to this compound (IC50) ic50_det->continuous_exp monitoring Monitor & Passage Surviving Cells continuous_exp->monitoring dose_esc Stepwise Increase in Drug Concentration dose_esc->monitoring Repeat cycles monitoring->dose_esc Cells adapt stable_line Stable Resistant Cell Line monitoring->stable_line Resistance established ic50_confirm Confirm New IC50 stable_line->ic50_confirm mechanism Investigate Resistance Mechanisms ic50_confirm->mechanism

Caption: Workflow for generating and validating this compound resistant glioma cell lines.

signaling_pathway cluster_inhibition Drug Action cluster_downstream Primary Pathway cluster_resistance Resistance Mechanisms ak778 This compound target_kinase Target Kinase ak778->target_kinase Inhibition efflux Increased Drug Efflux (e.g., P-gp) ak778->efflux Removal proliferation Proliferation & Survival target_kinase->proliferation bypass Bypass Pathway Activation (e.g., PI3K/Akt) bypass->proliferation Compensation

Caption: Potential resistance mechanisms to this compound in glioma cells.

troubleshooting_logic cluster_solutions Potential Causes & Solutions start Decreased Response to this compound? confirm_ic50 Significant IC50 Increase? start->confirm_ic50 no_resistance No Confirmed Resistance - Re-evaluate assay parameters - Check cell line integrity confirm_ic50->no_resistance No pathway_analysis Analyze Bypass Pathways (Western Blot, qPCR) confirm_ic50->pathway_analysis Yes efflux_analysis Assess Efflux Pump Expression (Flow Cytometry, qPCR) confirm_ic50->efflux_analysis Yes combination_therapy Solution: Test combination therapy with pathway inhibitor pathway_analysis->combination_therapy Pathway Activated efflux_inhibitors Solution: Co-administer with an efflux pump inhibitor efflux_analysis->efflux_inhibitors Efflux Pump Upregulated

References

Avoiding precipitation of AK-778-Xxmu in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of AK-778-Xxmu in cell culture media.

Properties of this compound

PropertyValueSource
Molecular Weight 392.84 g/mol [1]
Formula C22H17ClN2O3[1]
Solubility 10 mM in DMSO[1]
Target Inhibitor of DNA Binding 2 (ID2)[1][2]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

A1: This is a common issue with hydrophobic compounds like this compound. While highly soluble in an organic solvent like DMSO, its solubility can be significantly lower in the aqueous environment of cell culture media. The rapid dilution of the DMSO stock in the media causes the compound to "crash out" of solution.

Q2: How can I prevent the initial precipitation of this compound in my cell culture media?

A2: Several strategies can help prevent initial precipitation:

  • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media while gently vortexing, and then add this intermediate dilution to the final culture volume.

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and its impact on compound solubility.

  • Reduce the final concentration of this compound: Your intended final concentration may exceed the aqueous solubility limit of the compound.

Q3: My this compound solution was initially clear, but I observed precipitation after incubating it for some time. What causes delayed precipitation?

A3: Delayed precipitation can be caused by several factors:

  • Temperature fluctuations: Removing culture vessels from the incubator repeatedly can cause temperature cycling, which may affect the solubility of the compound.

  • pH shifts in media: The CO2 environment in an incubator can alter the pH of the media, and the solubility of some compounds is pH-sensitive.

  • Media evaporation: Over time, evaporation can concentrate the components in the media, potentially causing the concentration of this compound to exceed its solubility limit.

  • Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.

Q4: Can the presence of serum in my cell culture media affect the solubility of this compound?

A4: Yes, serum components, particularly proteins like albumin, can bind to small molecules. This interaction can either increase or decrease the solubility and bioavailability of the compound. It is crucial to perform solubility tests in the specific complete medium (with serum, if applicable) that you will be using for your experiments.

Q5: What is the best way to prepare and store stock solutions of this compound?

A5: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. To avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitate upon adding DMSO stock to media. The final concentration of this compound is too high for its aqueous solubility.Decrease the final working concentration. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific media (see experimental protocol below).
Rapid dilution and localized high concentration.Perform a stepwise or serial dilution. Add the compound stock dropwise to pre-warmed media while gently vortexing.
Cloudiness or fine precipitate appears over time in the incubator. Temperature fluctuations affecting solubility.Minimize the time culture plates are outside the incubator. Use a heated microscope stage for prolonged observation.
pH of the media has shifted.Ensure the incubator's CO2 level is calibrated and stable. Use media with a stable buffering system like HEPES if appropriate for your cells.
Evaporation of media leading to increased concentration.Ensure proper humidification of the incubator. Use low-evaporation lids on culture plates.
Precipitate is observed in the DMSO stock solution. The stock solution has absorbed water.Use anhydrous DMSO and store aliquots in tightly sealed vials with desiccant.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes. If precipitate is seen, gently warm to 37°C and vortex to redissolve before use.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions in Media: a. In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium (e.g., 198 µL). b. Prepare a range of this compound concentrations by adding varying small volumes of your 10 mM DMSO stock to the media. For example, to achieve final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control:

    • 100 µM: Add 2 µL of 10 mM stock to 198 µL of media.
    • 50 µM: Add 1 µL of 10 mM stock to 199 µL of media.
    • 25 µM: Add 0.5 µL of 10 mM stock to 199.5 µL of media.
    • And so on. c. For the vehicle control, add the same volume of DMSO as used for the highest concentration (e.g., 2 µL) to 198 µL of media.

  • Incubation and Observation: a. Gently vortex each dilution immediately after adding the stock solution. b. Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours). c. Visually inspect each dilution for any signs of precipitation at different time points. d. For a more detailed examination, take a small aliquot from each dilution and observe it under a microscope to identify any crystalline structures.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the kinetic solubility limit for this compound in your specific medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 10 mM this compound in 100% DMSO Stock serial_dilute Perform Serial Dilutions in Pre-warmed Media prep_stock->serial_dilute prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Observe for Precipitation (0, 24, 48, 72 hours) incubate->observe is_precipitate Precipitate Observed? observe->is_precipitate max_conc Highest Concentration Without Precipitate = Max Working Concentration is_precipitate->max_conc No reduce_conc Reduce Concentration and Repeat is_precipitate->reduce_conc Yes

Caption: Experimental workflow for determining the maximum working concentration of this compound.

signaling_pathway AK778 This compound ID2 ID2 AK778->ID2 inhibits E_proteins E-proteins (e.g., E2A) ID2->E_proteins sequesters ID2_E_complex ID2-E-protein Inactive Complex ID2->ID2_E_complex E_proteins->ID2_E_complex Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21) E_proteins->Cell_Cycle_Inhibitors activates Differentiation Cellular Differentiation E_proteins->Differentiation promotes Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Inhibitors->Cell_Cycle_Progression inhibits

Caption: Simplified hypothetical signaling pathway for this compound as an ID2 inhibitor.

troubleshooting_tree start Precipitation of This compound Observed q1 When did precipitation occur? start->q1 q2 Is final concentration > 10 µM? q1->q2 Immediately upon addition to media q3 Are there signs of media evaporation? q1->q3 After a period of incubation a1 Lower the final concentration. Determine kinetic solubility. q2->a1 Yes q4 Was media pre-warmed to 37°C? q2->q4 No a4 Ensure proper incubator humidification. Use sealed plates. q3->a4 Yes q5 Were plates frequently moved in/out of the incubator? q3->q5 No a2 Always use pre-warmed media. q4->a2 No a3 Use a stepwise dilution method. Add stock slowly while vortexing. q4->a3 Yes a5 Minimize temperature fluctuations. q5->a5 Yes a6 Consider media pH stability. Test solubility in different media formulations. q5->a6 No

Caption: Troubleshooting decision tree for this compound precipitation.

References

Interpreting unexpected results from AK-778-Xxmu treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AK-778-Xxmu is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on known scientific principles related to mTORC1 inhibitors and is intended to guide researchers in interpreting unexpected experimental results.

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel mTORC1 inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Paradoxical Increase in Akt Phosphorylation

Q1: My Western blot results show an unexpected and dose-dependent increase in Akt phosphorylation at Ser473 after this compound treatment, even though downstream targets of mTORC1 (like p-S6K) are inhibited. Is this a sign of off-target effects?

A1: Not necessarily. This is a well-documented phenomenon for mTORC1 inhibitors.[1][2][3] Inhibition of mTORC1 disrupts a negative feedback loop.[1][4] Normally, S6K1 (a downstream target of mTORC1) phosphorylates Insulin Receptor Substrate 1 (IRS-1), leading to its degradation. When this compound inhibits mTORC1/S6K1, this negative feedback is removed. This leads to the stabilization of IRS-1, which enhances signaling upstream, resulting in increased PI3K activity and subsequent phosphorylation of Akt at Ser473 by mTORC2. This feedback activation can ultimately limit the therapeutic efficacy of the inhibitor.

Troubleshooting Steps:

  • Confirm On-Target Activity: Verify the inhibition of direct mTORC1 downstream targets, such as p-S6K (Thr389) and p-4E-BP1 (Thr37/46), to ensure this compound is working as expected.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to observe the dynamics of Akt phosphorylation and S6K inhibition. The paradoxical Akt activation is often an early event.

  • Combination Therapy: To counteract this feedback loop, consider co-treatment with a PI3K or Akt inhibitor. This has been shown to overcome resistance mediated by this feedback mechanism.

Issue 2: Acquired Resistance to this compound

Q2: My cancer cell line was initially sensitive to this compound, but after prolonged culture, it has developed resistance. What are the potential mechanisms?

A2: Acquired resistance to mTOR inhibitors is a significant challenge in cancer therapy and can occur through several mechanisms. One common cause is the activation of parallel signaling pathways that can bypass the mTORC1 blockade and promote cell survival and proliferation. A frequently observed compensatory pathway is the mitogen-activated protein kinase (MAPK/ERK) pathway. Additionally, genetic mutations in the mTOR gene itself can prevent the drug from binding effectively.

Troubleshooting Steps:

  • Assess Parallel Pathways: Use Western blotting to probe for the activation of the MAPK pathway (i.e., check levels of p-ERK1/2). An increase in p-ERK in resistant cells compared to sensitive parent cells would suggest this mechanism.

  • Sequence mTOR: If feasible, sequence the FRB domain of mTOR in the resistant cell line to check for mutations that could confer resistance.

  • Consider Dual Inhibition: If MAPK pathway activation is detected, a combination therapy involving both this compound and a MEK inhibitor (e.g., Trametinib) could restore sensitivity.

Issue 3: Unexpected Cytotoxicity in Non-Target Cells

Q3: I am observing significant cytotoxicity and apoptosis in my non-cancerous control cell line treated with this compound, where I expected to see only a cytostatic effect (growth arrest). Why might this be happening?

A3: While mTOR inhibitors are often cytostatic, they can induce apoptosis in certain cellular contexts. The specific response can depend on the cell type's reliance on the PI3K/Akt/mTOR pathway for survival. Some off-target effects have been reported for mTOR inhibitors, although this is more common with ATP-competitive inhibitors that target both mTORC1 and mTORC2. It is also possible that at higher concentrations, this compound has off-target effects on other essential kinases or cellular processes.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which the effect switches from cytostatic to cytotoxic. Use the lowest effective concentration for your experiments.

  • Apoptosis vs. Autophagy Markers: Use specific markers to distinguish between apoptosis (e.g., cleaved caspase-3, PARP cleavage) and autophagy (e.g., LC3-II conversion), as mTORC1 inhibition is a potent inducer of autophagy.

  • Off-Target Kinase Profiling: If the issue persists and is critical to your research, consider a commercial kinase profiling service to screen this compound against a panel of kinases to identify potential off-target interactions.

Data Presentation: Summary Tables

Table 1: Comparative IC50 Values of this compound (Hypothetical Data)

Cell Line Cancer Type This compound IC50 (nM) Notes
MCF-7 Breast Cancer 15 Sensitive
PC-3 Prostate Cancer 25 Sensitive
U-87 MG Glioblastoma 50 Moderately Sensitive

| MCF-7-Res | Breast Cancer | > 1000 | Acquired Resistance |

Table 2: Western Blot Quantification Post-Treatment (24h) (Hypothetical Densitometry Data, Normalized to Control)

Target Protein MCF-7 (Sensitive) MCF-7-Res (Resistant)
p-S6K (T389) 0.15 0.20
p-Akt (S473) 2.5 2.8

| p-ERK1/2 (T202/Y204) | 1.1 | 3.5 |

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated and Total Proteins
  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.

    • Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an 8-12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-S6K) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager or X-ray film.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K1->RTK Inhibits Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth AK778 This compound AK778->mTORC1 Inhibits Feedback Negative Feedback

Caption: PI3K/Akt/mTOR pathway with this compound inhibition and feedback loop.

Troubleshooting_Workflow Start Unexpected Result Observed CheckOnTarget Q: Are direct mTORC1 targets inhibited? Start->CheckOnTarget ParadoxAkt Paradoxical Akt Activation (Feedback Loop) CheckOnTarget->ParadoxAkt Yes NoInhibition Review Protocol: - Compound stability - Dosing/Duration - Assay validity CheckOnTarget->NoInhibition No CheckParallel Q: Are parallel pathways (e.g., MAPK) activated? ParadoxAkt->CheckParallel Resistance Acquired Resistance (Pathway Bypass) CheckParallel->Resistance Yes OffTarget Potential Off-Target Effect or Cell-Specific Toxicity CheckParallel->OffTarget No

Caption: Troubleshooting workflow for unexpected results with this compound.

Resistance_Interpretation Start Resistance to This compound Observed ProbeMAPK Probe for p-ERK (Western Blot) Start->ProbeMAPK SequenceMTOR Sequence mTOR (FRB Domain) Start->SequenceMTOR MAPK_Active MAPK Pathway Upregulated ProbeMAPK->MAPK_Active p-ERK Increased Other Other Mechanisms (e.g., Drug Efflux) ProbeMAPK->Other p-ERK Unchanged MTOR_Mutated mTOR Mutation Detected SequenceMTOR->MTOR_Mutated Mutation Found SequenceMTOR->Other No Mutation CombineMEKi Action: Combine with MEK inhibitor MAPK_Active->CombineMEKi SwitchInhibitor Action: Consider alternative or next-gen inhibitor MTOR_Mutated->SwitchInhibitor

Caption: Decision tree for interpreting this compound resistance mechanisms.

References

How to control for AK-778-Xxmu toxicity in normal brain cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AK-778-Xxmu, a potent Inhibitor of DNA binding 2 (ID2) antagonist. The information provided is intended to help control for potential toxicity in normal brain cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the ID2 protein.[1][2] It is being investigated for its potential as a therapeutic agent against glioma.[1][2] The ID2 protein is a transcriptional regulator that plays a role in cell differentiation and proliferation.[3] this compound inhibits the ID2-KDR signaling axis, which can lead to the downregulation of angiogenic factors and invasion-related proteins in cancer cells.

Q2: What is the known toxicity profile of this compound?

In vitro, this compound has shown cytotoxicity against glioma cell lines with IC50 values in the micromolar range. For example, the IC50 values against U87, HS683, and GL261 glioma cells after 24 hours of treatment were 15.5 µM, 18.7 µM, and 21.3 µM, respectively. In vivo studies using a U87 glioma xenograft mouse model showed that this compound at a dose of 2.5 mg/kg administered intraperitoneally every other day for five days inhibited tumor growth without obvious acute systemic toxicity or changes in body weight.

Q3: Why is there a concern about toxicity in normal brain cells?

The target of this compound, the ID2 protein, is also expressed in the developing and adult central nervous system (CNS). In the CNS, ID2 is involved in regulating the proliferation and differentiation of neural stem cells and progenitor cells. Inhibition of ID2 in normal brain cells could, therefore, potentially interfere with these critical processes, leading to on-target neurotoxicity. Furthermore, elevated expression of Id2 has been shown to induce apoptosis in neural stem cells. Studies have also shown that knockdown of Id2 can protect neurons from apoptosis induced by hypoxia/ischemia.

Q4: Are there any known off-target effects of this compound in the brain?

Currently, there is limited publicly available information on the specific off-target effects of this compound in the brain. As with any small molecule inhibitor, off-target activity is a possibility and should be experimentally assessed.

Troubleshooting Guides

This section provides guidance on how to design experiments and troubleshoot common issues related to potential neurotoxicity of this compound.

Guide 1: Assessing Cytotoxicity in Normal Brain Cells

Problem: You are observing high levels of cell death in your primary neuron or astrocyte cultures when treated with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Concentration is too high The therapeutic window for this compound in normal brain cells is unknown. Perform a dose-response curve starting from a low nanomolar range up to the reported IC50 for glioma cells (e.g., 10-20 µM).
On-target toxicity The inhibitory effect on ID2 may be detrimental to the specific cell type you are using. Consider using a mixed culture system (e.g., neuron-astrocyte co-culture or a tri-culture with microglia) to provide a more physiologically relevant and potentially protective environment.
Off-target effects The compound may be hitting other targets crucial for cell survival. If possible, test the effect of other ID2 inhibitors to see if the toxicity is specific to this compound's chemical scaffold.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the highest concentration of solvent used.
Assay interference The compound may be interfering with the readout of your cytotoxicity assay (e.g., MTT reduction). Use a complementary assay that measures a different aspect of cell death (e.g., LDH release for membrane integrity or a caspase-3 assay for apoptosis).
Guide 2: Interpreting Neurite Outgrowth Assay Results

Problem: You observe a significant reduction in neurite length and branching in your neuronal cultures treated with this compound, even at concentrations that do not cause widespread cell death.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inhibition of developmental pathways ID2 is involved in neuronal differentiation. This compound may be interfering with the signaling pathways that govern neurite extension and maturation. This could be an on-target effect.
Cytoskeletal disruption The compound might have off-target effects on microtubule dynamics or other cytoskeletal components essential for neurite formation.
Sub-lethal stress Even at non-cytotoxic concentrations, the compound might be inducing cellular stress that leads to the retraction of neurites. Assess markers of cellular stress.
Inappropriate time point The effect on neurite outgrowth might be transient. Perform a time-course experiment to observe the dynamics of neurite extension and retraction.

Data Presentation

Table 1: Illustrative IC50 Values for this compound and a Hypothetical Similar Compound in Different Brain Cell Types.

Disclaimer: The IC50 values for normal brain cells are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available. Researchers should determine these values experimentally.

CompoundCell TypeIC50 (µM)Data Source
This compound U87 Glioma15.5
This compound HS683 Glioma18.7
This compound GL261 Glioma21.3
Hypothetical ID2 Inhibitor Primary Cortical Neurons> 50Hypothetical
Hypothetical ID2 Inhibitor Primary Astrocytes> 50Hypothetical
Hypothetical ID2 Inhibitor Neural Stem Cells25Hypothetical

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Plating: Seed primary neurons or astrocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Protocol 3: Neurite Outgrowth Assay

This protocol is a general guideline for assessing neurite outgrowth.

  • Cell Plating: Plate primary neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) at a low density to allow for clear visualization of individual neurites.

  • Compound Treatment: After the cells have attached and started to extend neurites (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate for 24-72 hours.

  • Immunostaining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) should also be used.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of primary neurites per neuron.

Protocol 4: Caspase-3 Activity Assay

This protocol outlines the general steps for a colorimetric caspase-3 assay.

  • Cell Culture and Treatment: Culture and treat the cells with this compound as described in the cytotoxicity assay protocols.

  • Cell Lysis: After treatment, collect and lyse the cells using the lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and the reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control to determine the fold-increase in activity.

Visualizations

AK778_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Normal Brain Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AK778 This compound ID2 ID2 AK778->ID2 Inhibits bHLH bHLH Transcription Factors (e.g., E-proteins) ID2->bHLH Sequesters ID2_bHLH ID2-bHLH Complex (Inactive) ID2->ID2_bHLH bHLH->ID2_bHLH bHLH_dimer bHLH-bHLH Heterodimer bHLH->bHLH_dimer Forms functional dimer DNA DNA bHLH_dimer->DNA Binds to E-box Gene_Expression Gene Expression (Neuronal Differentiation, Survival) DNA->Gene_Expression Regulates

Caption: Signaling pathway of this compound in normal brain cells.

Neurotoxicity_Workflow start Start: Hypothesis of this compound potential neurotoxicity culture Prepare primary/iPSC-derived normal brain cell cultures (neurons, astrocytes, co-cultures) start->culture dose_response Dose-response treatment with this compound culture->dose_response cytotoxicity Assess Cytotoxicity (MTT, LDH assays) dose_response->cytotoxicity functional Assess Functional Toxicity (Neurite Outgrowth Assay) dose_response->functional data_analysis Data Analysis: Determine IC50, EC50 cytotoxicity->data_analysis functional->data_analysis mechanistic Investigate Mechanism (Caspase-3 Assay for Apoptosis) interpretation Interpret Results: On-target vs. Off-target toxicity mechanistic->interpretation data_analysis->interpretation interpretation->mechanistic If toxicity observed mitigation Develop Mitigation Strategy (Dose optimization, neuroprotective agents) interpretation->mitigation end Conclusion: Establish safe concentration range mitigation->end

Caption: Experimental workflow for assessing this compound neurotoxicity.

Logical_Relationships cluster_problem Observed Toxicity cluster_causes Potential Causes cluster_solutions Control Strategies Toxicity Toxicity in Normal Brain Cells OnTarget On-Target Effect (ID2 Inhibition) Toxicity->OnTarget is caused by OffTarget Off-Target Effect Toxicity->OffTarget is caused by Concentration High Compound Concentration Toxicity->Concentration is caused by Model Use More Complex In Vitro Models (Co-cultures) OnTarget->Model Agents Co-treatment with Neuroprotective Agents OnTarget->Agents Analog Test Structural Analogs OffTarget->Analog Dose Optimize Concentration (Dose-Response) Concentration->Dose

Caption: Logical relationships for troubleshooting this compound toxicity.

References

Technical Support Center: Refining AK-778-Xxmu Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "AK-778-Xxmu" is a hypothetical small molecule inhibitor. The information provided below is based on established principles and common challenges encountered during the in vivo delivery of poorly soluble small molecule kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

I. Formulation and Administration

Question: We are observing high variability in plasma concentrations of this compound between animals in the same dosing group. What could be the cause?

Answer: High pharmacokinetic variability is a frequent challenge with orally administered small molecule inhibitors, often stemming from low aqueous solubility.[1][2][3]

Potential CauseRecommended Troubleshooting Steps
Poor Solubility & Dissolution The compound may not be fully dissolving in the gastrointestinal tract, leading to inconsistent absorption.[1][4] Strategies to address this include particle size reduction or formulating the drug in solution.[4][5]
Suboptimal Vehicle Formulation The current vehicle may not be ideal, leading to precipitation or inconsistent suspension. Experiment with different GRAS (Generally Recognized as Safe) excipients. Common options include co-solvents, surfactants, and cyclodextrins.[2]
Biological Variability Inherent physiological differences between animals (e.g., gastric pH, transit time) can contribute to variability.[6] Increasing the number of animals per group can help improve statistical power.[7]
Inconsistent Dosing Technique Ensure that the administration technique (e.g., oral gavage) is consistent and accurate for all animals.[7]
II. Efficacy and Pharmacodynamics

Question: We are not observing the expected anti-tumor efficacy in our xenograft model, even at what we believe to be a therapeutic dose. What are the potential reasons?

Answer: A lack of in vivo efficacy can be due to a variety of factors, ranging from insufficient drug exposure at the tumor site to issues with the animal model itself.

Potential CauseRecommended Troubleshooting Steps
Insufficient Tumor Penetration The compound may not be reaching the target tissue in sufficient concentrations.[7] It's important to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure drug concentration in both plasma and tumor tissue over time.[6]
Rapid Metabolism or Clearance This compound may be rapidly metabolized and cleared from circulation, preventing it from reaching therapeutic concentrations.[8] Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.[7]
Model-Specific Issues The chosen cancer cell line for the xenograft may not be sensitive to this compound. It's also possible that the tumor take rate is low or that there is a loss of heterogeneity in the tumor over time.[9]
Dose and Schedule The current dosing regimen may be suboptimal. A dose-escalation study can help determine if higher doses are required for efficacy.[6]
III. Toxicity and Tolerability

Question: We are observing unexpected toxicities (e.g., weight loss, lethargy) at doses that were predicted to be safe. How should we proceed?

Answer: Unexpected toxicity can be caused by off-target effects of the compound or issues with the formulation vehicle.

Potential CauseRecommended Troubleshooting Steps
Off-Target Effects The compound may be inhibiting other kinases or cellular processes, leading to toxicity.[7] Performing in vitro screening against a panel of related kinases can help assess selectivity.[7]
Vehicle Toxicity The excipients used in the formulation may be causing adverse effects at the administered volume and concentration. Administer a vehicle-only control group to assess the tolerability of the formulation.[7]
Metabolite Toxicity A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.
Dose-Dependent Toxicity Reduce the dose to determine if the toxicity is dose-dependent.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

    • A1: The optimal starting dose should be determined from prior in vitro potency data and any available pharmacokinetic data. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 for the target kinase.

  • Q2: What is the best vehicle for formulating this compound for oral administration?

    • A2: For poorly soluble compounds, a multi-component vehicle is often necessary.[1][3] A common starting formulation is a suspension in 0.5% methylcellulose (B11928114) with 0.1-0.5% Tween® 80. Other options include solutions with co-solvents like PEG400 or solubility enhancers like cyclodextrins.[2]

  • Q3: How should this compound be stored?

    • A3: As a solid, this compound should be stored at the recommended temperature (typically -20°C or -80°C), protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at low temperatures in small aliquots to avoid repeated freeze-thaw cycles.[10]

  • Q4: How can we monitor target engagement in vivo?

    • A4: To confirm that this compound is hitting its intended target in the tumor, you can perform pharmacodynamic studies. This involves collecting tumor samples at various time points after dosing and measuring the phosphorylation status of the target kinase or a downstream substrate via methods like Western blotting or immunohistochemistry.

  • Q5: What are the best practices for designing an in vivo efficacy study?

    • A5: Key considerations include using an appropriate animal model, having a sufficient number of animals per group for statistical power, randomizing animals into treatment groups, and blinding the study to reduce bias.[11] It is also crucial to include both vehicle and positive control groups.[12]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterOral Gavage (20 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL) 850 ± 1502500 ± 300
Tmax (h) 2.00.25
AUC (ng·h/mL) 42003800
Bioavailability (%) ~28N/A
Table 2: Recommended Formulation Vehicles for Preclinical Studies
Vehicle CompositionRouteNotes
0.5% Methylcellulose, 0.2% Tween® 80 in waterOralSuitable for creating a uniform suspension.
10% DMSO, 40% PEG400, 50% SalineIV, IPA common co-solvent system for intravenous or intraperitoneal administration. Ensure final DMSO concentration is well-tolerated.
20% Hydroxypropyl-β-cyclodextrin in salineIV, IP, SCCan be used to form an inclusion complex to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween® 80 in sterile water).

  • Weigh the calculated amount of this compound powder.

  • Create a paste by adding a small amount of the vehicle to the powder and triturating.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

  • Administer the suspension to the animals via oral gavage at the appropriate volume (typically 5-10 mL/kg for mice).

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a serum-free medium/Matrigel mixture into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[13][14]

  • Tumor Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

  • Dosing: Administer this compound or vehicle according to the planned dose and schedule.

  • Efficacy Readouts: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Visualizations

G cluster_0 Upstream Signaling cluster_1 XYZ Kinase Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK XYZ_Kinase XYZ Kinase RTK->XYZ_Kinase Downstream Downstream Effector XYZ_Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AK778 This compound AK778->XYZ_Kinase Inhibition G start Start: In Vivo Study cells Cell Culture & Expansion start->cells implant Tumor Cell Implantation cells->implant growth Tumor Growth Monitoring implant->growth random Randomization of Mice growth->random treat Treatment (this compound or Vehicle) random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint end End of Study endpoint->end G issue Lack of In Vivo Efficacy pk_pd Check PK/PD Data (Plasma & Tumor) issue->pk_pd Start Here formulation Review Formulation & Vehicle pk_pd->formulation Low Exposure dose Increase Dose? pk_pd->dose Sufficient Exposure solubility Improve Solubility (e.g., micronization, new vehicle) formulation->solubility route Change Admin Route (e.g., IP, IV) formulation->route new_dose Conduct Dose Escalation Study dose->new_dose Yes target Confirm Target Engagement dose->target No

References

Validation & Comparative

A Comparative Analysis of AK-778-Xxmu and Other ID2 Inhibitors for Glioma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of effective therapeutics for glioma, a notoriously aggressive form of brain cancer, the inhibitor of DNA binding 2 (ID2) has emerged as a promising molecular target. This guide provides a comparative overview of the efficacy of a novel ID2 antagonist, AK-778-Xxmu, alongside other known ID2 inhibitors, AGX51 and Helichrysetin. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and neuroscience.

Introduction to ID2 and its Role in Glioma

Inhibitor of DNA binding 2 (ID2) is a member of the helix-loop-helix (HLH) family of proteins that function as negative regulators of basic helix-loop-helix (bHLH) transcription factors. By dimerizing with bHLH proteins, ID2 prevents their binding to DNA, thereby inhibiting the transcription of genes involved in cell differentiation. In the context of glioma, overexpression of ID2 has been linked to increased tumor progression, angiogenesis, and resistance to therapy. Consequently, the development of small molecule inhibitors targeting ID2 is an active area of research.

Overview of Compared ID2 Inhibitors

This guide focuses on three distinct ID2 inhibitors:

  • This compound: A potent and specific small molecule antagonist of ID2, discovered through a pharmacophore-based virtual screening.[1][2]

  • AGX51: A first-in-class pan-Id inhibitor that targets the helix-loop-helix domain of Id proteins, leading to their degradation.[3][4][5]

  • Helichrysetin: A naturally occurring chalcone (B49325) that has been identified as an inhibitor of ID2, among other cellular targets.[6]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound, AGX51, and Helichrysetin. It is important to note that the data has been collected from different studies and experimental systems, and direct head-to-head comparisons have not been published.

Inhibitor Target(s) Binding Affinity (KD) Reference
This compoundID2129 nM[1][2]
AGX51Pan-Id (Id1-4)Not Reported[3][4][5]
HelichrysetinID2 (and other targets)Not Reported[6]

Table 1: Binding Affinity and Target Specificity of ID2 Inhibitors.

Inhibitor Cell Line Assay IC50 / Efficacy Reference
This compoundU87, HS683, GL261 (Glioma)CytotoxicityIC50: 15.5 µM, 18.7 µM, 21.3 µM respectively
AGX514T1 (Breast Cancer)Cell ViabilityIC50: ~40 µM[5]
HelichrysetinA549 (Lung Cancer)CytotoxicityIC50: > 50 µM[6]
HT-1080 (Fibrosarcoma)AntiproliferativeED50: 40.1 µM[6]
Ca Ski (Cervical Cancer)InhibitionIC50: 30.62 µM

Table 2: In Vitro Efficacy of ID2 Inhibitors in Cancer Cell Lines.

Inhibitor Cancer Model Dosing Regimen Observed Effects Reference
This compoundU87 Glioma Xenograft (mice)2.5 mg/kg, i.p., every other day for 5 daysSlowed tumor growth
AGX51Breast Cancer Lung Colonization (mice)Not specifiedSuppressed colonization[5]
Paclitaxel-Resistant Breast Tumors (mice)Not specifiedRegressed tumor growth (in combination with paclitaxel)[5]
HelichrysetinDuctal Carcinoma In Situ (DCIS) (mice)10 mg/kg, i.p.Inhibited DCIS growth[6]
Gastric Cancer Cell Transplant (mice)3, 10, 30 mg/kg, i.p.Inhibited tumor growth[6]

Table 3: In Vivo Efficacy of ID2 Inhibitors in Animal Models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

ID2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_id2 ID2 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF) KDR_Signaling KDR (VEGFR2) Signaling Growth_Factors->KDR_Signaling Hypoxia Hypoxia (HIF-2α) ID2 ID2 Hypoxia->ID2 Upregulates bHLH bHLH Transcription Factors (e.g., E-proteins) ID2->bHLH Sequesters ID2->KDR_Signaling Activates Differentiation_Inhibition Inhibition of Differentiation bHLH->Differentiation_Inhibition Promotes Differentiation Proliferation Cell Proliferation KDR_Signaling->Proliferation Angiogenesis Angiogenesis KDR_Signaling->Angiogenesis Invasion_Migration Invasion & Migration KDR_Signaling->Invasion_Migration This compound This compound This compound->ID2 Inhibits

Caption: ID2 Signaling Pathway in Glioma.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Glioma Cell Culture (e.g., U87, GL261) Treatment Treatment with ID2 Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Assay Xenograft Orthotopic Glioma Xenograft Model (Mouse) Inhibitor_Admin Inhibitor Administration (e.g., i.p. injection) Xenograft->Inhibitor_Admin Tumor_Monitoring Tumor Growth Monitoring Inhibitor_Admin->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor size, histology) Tumor_Monitoring->Endpoint_Analysis

Caption: General Experimental Workflow for ID2 Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of ID2 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of a small molecule inhibitor to the ID2 protein.

Methodology:

  • Recombinant human ID2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • A series of concentrations of the small molecule inhibitor (e.g., this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • The inhibitor solutions are injected over the sensor surface at a constant flow rate.

  • The association and dissociation of the inhibitor to the ID2 protein are monitored in real-time by detecting changes in the surface plasmon resonance signal.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7][8][9][10][11]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of ID2 inhibitors on glioma cell lines.

Methodology:

  • Glioma cells (e.g., U87, GL261) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the ID2 inhibitor for a specified period (e.g., 24, 48, 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[12][13]

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of ID2 inhibitors on the migratory and invasive potential of glioma cells.

Methodology:

  • For invasion assays, the upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.[14][15][16][17][18]

  • Glioma cells, pre-treated with the ID2 inhibitor or a vehicle control, are seeded in the upper chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • After a defined incubation period, non-migrated/invaded cells on the upper surface of the membrane are removed.

  • The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • The number of migrated/invaded cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.[14][15][16][17][18]

Orthotopic Glioma Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of ID2 inhibitors.

Methodology:

  • Human glioma cells (e.g., U87) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).[19][20][21][22][23]

  • Tumor establishment and growth are monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) or by observing clinical signs.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The ID2 inhibitor is administered systemically (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.

  • Tumor growth is monitored throughout the treatment period.

  • At the end of the study, mice are euthanized, and brains are harvested for histological analysis to determine tumor size and morphology. Body weight and general health are also monitored as indicators of toxicity.[19][20][21][22][23]

Conclusion

References

A Comparative Guide to the Anti-Glioma Activity of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of the novel histone deacetylase (HDAC) inhibitor, sahaquine , and the synthetic pterocarpan, LQB-118 , against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ) , in various glioma cell lines. The information presented herein is intended to provide an objective overview of their relative performance, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Executive Summary

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to conventional therapies.[1] The development of novel therapeutic agents with distinct mechanisms of action is crucial to overcoming these challenges. This guide focuses on a cross-validation of the anti-glioma activity of two such novel compounds, sahaquine and LQB-118, in comparison to TMZ.

Sahaquine , a selective HDAC6 inhibitor, has demonstrated potent cytotoxic and anti-invasive effects in glioma cells.[2][3] Its mechanism of action involves the suppression of the epidermal growth factor receptor (EGFR) signaling pathway.[3]

LQB-118 is a synthetic compound that has shown significant anti-tumoral activity by inducing apoptosis and reducing cell migration in glioma cell lines, including those with intrinsic resistance to TMZ.[4][5] Its effects are mediated through the inhibition of key survival signaling pathways, including p38 MAPK, AKT, and ERK1/2.[4]

Temozolomide (TMZ) , the current first-line chemotherapeutic for GBM, is a DNA alkylating agent.[6][7] Its efficacy is often limited by the development of resistance, frequently associated with the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[8]

This guide presents a side-by-side comparison of these three compounds, summarizing their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Efficacy in Glioma Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for sahaquine, Temozolomide, and LQB-118 in various human glioma cell lines. These values represent the concentration of the drug required to inhibit the metabolic activity or viability of 50% of the cells after a specified incubation period (typically 72 hours).

CompoundU251-MGA172T98GU87-MG
Sahaquine ~10 µM[9]Data Not AvailableData Not AvailableData Not Available
Temozolomide (TMZ) Median: 176.50 µM[10]~125 µM (5 days)[11]Median: 438.3 µM[10]Median: 230.0 µM[10]
LQB-118 Significant viability reduction at 6.0 µM[5]Significant viability reduction at 6.0 µM[5]Viability reduction at 9.0 µM[12]Data Not Available

Note: Direct comparative studies across all cell lines for all three compounds are limited. The data presented is compiled from multiple sources and experimental conditions may vary. The IC50 for TMZ can vary significantly between studies.[10] For LQB-118, specific IC50 values were not available in the reviewed literature; however, concentrations at which significant effects on cell viability were observed are provided.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate glioma cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Drug Treatment: Treat the cells with varying concentrations of the test compounds (sahaquine, TMZ, LQB-118) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Invasion Assessment: Transwell Assay

The Transwell assay, or Boyden chamber assay, is used to evaluate the invasive potential of cancer cells.

  • Chamber Preparation: Use Transwell inserts with an 8-µm pore size polycarbonate membrane. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Harvest and resuspend glioma cells in a serum-free medium. Seed 1 x 105 cells into the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add a complete medium (containing serum as a chemoattractant) to the lower chamber. The test compounds can be added to both the upper and lower chambers.

  • Incubation: Incubate the plate for 20-24 hours at 37°C to allow for cell invasion through the Matrigel and membrane.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The results are expressed as the percentage of invasion relative to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the therapeutic agents and the general workflows of the experimental protocols.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_invasion Invasion (Transwell Assay) v1 Seed Glioma Cells v2 Treat with Compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 i1 Coat Transwell with Matrigel i2 Seed Cells in Upper Chamber i1->i2 i3 Add Chemoattractant to Lower Chamber i2->i3 i4 Incubate i3->i4 i5 Stain & Count Invaded Cells i4->i5

General Experimental Workflows

sahaquine_pathway sahaquine Sahaquine hdac6 HDAC6 sahaquine->hdac6 inhibits egfr EGFR sahaquine->egfr suppresses alpha_tubulin α-tubulin (acetylated) hdac6->alpha_tubulin deacetylates cytoskeleton Cytoskeletal Disruption alpha_tubulin->cytoskeleton invasion Reduced Invasion cytoskeleton->invasion pi3k PI3K egfr->pi3k erk ERK1/2 egfr->erk akt AKT pi3k->akt viability Reduced Viability akt->viability erk->viability

Sahaquine's Proposed Mechanism of Action

lqb118_pathway lqb118 LQB-118 p38 p38 MAPK lqb118->p38 inhibits akt AKT lqb118->akt inhibits erk ERK1/2 lqb118->erk inhibits nrf2 NRF2 p38->nrf2 apoptosis Apoptosis p38->apoptosis migration Reduced Migration p38->migration viability Reduced Viability akt->viability erk->viability nrf2->migration associated with TMZ resistance

LQB-118's Proposed Mechanism of Action

tmz_pathway tmz Temozolomide (TMZ) mtic MTIC (active metabolite) tmz->mtic dna DNA mtic->dna methylates dna_damage DNA Alkylation (O6-MeG) dna->dna_damage mmr Mismatch Repair (MMR) dna_damage->mmr futile_repair Futile Repair Cycles mmr->futile_repair apoptosis Apoptosis futile_repair->apoptosis mgmt MGMT mgmt->dna_damage repairs resistance Resistance mgmt->resistance

Temozolomide's Mechanism of Action and Resistance

References

AK-778-Xxmu: A Comparative Analysis of its Efficacy Beyond Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AK-778-Xxmu, a potent antagonist of the Inhibitor of DNA binding 2 (ID2) protein, has demonstrated significant anti-cancer properties in preclinical studies focused on glioma. This guide provides a comparative analysis of its established efficacy in glioma and explores its potential therapeutic applications against other cancer types based on the known functions of its target, ID2. While direct experimental data for this compound in non-glioma cancers is not currently available in published literature, this document synthesizes existing data and the broader biological context of ID2 inhibition to inform future research and development.

Efficacy of this compound in Glioma: A Data Summary

This compound was identified through pharmacophore-based virtual screening as a small molecule inhibitor of ID2, with a binding affinity (KD) of 129 nM.[1] Its primary evaluation has been in the context of glioma, a highly aggressive form of brain cancer.

In Vitro Efficacy Against Glioma Cell Lines

Preclinical studies have demonstrated the cytotoxic and anti-invasive effects of this compound on various glioma cell lines.

Cell LineCancer TypeIC50 (24h)Key Effects
U87Glioblastoma15.5 µMInhibition of cell migration and invasion, induction of apoptosis.
HS683Glioma18.7 µMCytotoxicity.
GL261Glioma21.3 µMInhibition of cell migration and invasion, induction of apoptosis.
In Vivo Efficacy in a Glioma Xenograft Model

The anti-tumor activity of this compound was also assessed in a U87 glioma xenograft mouse model.

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Observations
U87 Glioma Xenograft Mice2.5 mg/kg, i.p., every other day for 5 days57.8%Significant reduction in tumor growth rate, decreased Ki67-positive cells, and reduced microvessel density with no observed systemic toxicity.

The Target: ID2's Role in Other Cancers and the Therapeutic Potential of this compound

The therapeutic potential of this compound in other cancers is predicated on the role of its target, ID2. ID proteins are helix-loop-helix (HLH) transcription factors that regulate cell differentiation, proliferation, and survival.[2] The expression and function of ID2 are highly context-dependent and can be either oncogenic or tumor-suppressive in different cancer types. This duality suggests that an ID2 antagonist like this compound could have varied effects across different malignancies.

Cancer TypeRole of ID2Potential Effect of this compound (Hypothetical)
Neuroblastoma High ID2 expression is associated with poor prognosis and is crucial for maintaining the malignant phenotype.[3]Inhibition of ID2 could suppress tumor growth and induce differentiation, representing a promising therapeutic strategy.
Bladder Cancer ID2 expression is downregulated in bladder cancer tissues, and high ID2 expression correlates with better survival. ID2 inhibits bladder cancer progression and metastasis.[4]Further suppression of ID2 by an antagonist might be detrimental. However, the role of ID2 can be complex, and this warrants further investigation.
Breast Cancer The role of ID2 is conflicting. In some contexts, it is associated with a less aggressive phenotype.The effect of this compound is uncertain and would require investigation into specific breast cancer subtypes.
Ewing Sarcoma ID2 is highly expressed and plays a role in tumorigenesis.[5]ID2 antagonism could be a viable therapeutic approach to inhibit tumor growth.
Pancreatic & Ovarian Cancer Over-expression of ID2 has been shown to promote cell survival and proliferation.This compound could potentially inhibit tumor cell survival and growth.

Mechanism of Action: The ID2 Signaling Axis

This compound exerts its anti-tumor effects in glioma by inhibiting the ID2-KDR (Kinase Insert Domain Receptor, also known as VEGFR2) signaling axis. This leads to the downregulation of pro-angiogenic and invasion-related proteins and the upregulation of a tumor suppressor.

AK-778-Xxmu_Mechanism_of_Action This compound This compound ID2 ID2 This compound->ID2 inhibits KDR KDR (VEGFR2) ID2->KDR regulates PTEN PTEN ID2->PTEN downregulates VEGFA VEGFA KDR->VEGFA MMP2_9 MMP2/9 KDR->MMP2_9 Apoptosis Apoptosis PTEN->Apoptosis promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Invasion Invasion MMP2_9->Invasion

Caption: Mechanism of Action of this compound in Glioma.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are generalized methodologies based on the published research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate glioma cells (e.g., U87, HS683, GL261) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject U87 glioma cells (e.g., 5x10⁶ cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle control according to the dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight every other day.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and microvessel density).

Experimental_Workflow_Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_other_cancers Proposed Workflow for Other Cancers start_vitro Glioma Cell Lines (U87, HS683, GL261) treatment_vitro This compound Treatment (Varying Concentrations) start_vitro->treatment_vitro viability Cell Viability Assay (MTT) treatment_vitro->viability migration Migration Assay (Wound Healing) treatment_vitro->migration invasion Invasion Assay (Transwell) treatment_vitro->invasion apoptosis Apoptosis Assay (FACS) treatment_vitro->apoptosis ic50 IC50 Determination viability->ic50 start_vivo Nude Mice with U87 Xenografts treatment_vivo This compound Treatment (2.5 mg/kg, i.p.) start_vivo->treatment_vivo monitoring Tumor Volume & Body Weight Monitoring treatment_vivo->monitoring endpoint Tumor Excision & Analysis monitoring->endpoint tgi Tumor Growth Inhibition (TGI) Calculation endpoint->tgi start_other Select Cancer Cell Lines (e.g., Neuroblastoma, Bladder) treatment_other This compound Treatment start_other->treatment_other assays_other In Vitro Assays (Viability, Invasion, etc.) treatment_other->assays_other xenograft_other Relevant Xenograft Model assays_other->xenograft_other efficacy_other Determine Efficacy xenograft_other->efficacy_other

Caption: Comparative Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound is a promising ID2 antagonist with demonstrated efficacy in preclinical models of glioma. Its mechanism of action, targeting the ID2-KDR signaling axis, provides a strong rationale for its anti-tumor effects. While its efficacy in other cancer types remains to be experimentally validated, the diverse and critical roles of ID2 in various malignancies suggest that this compound could have a broader therapeutic potential. Further preclinical studies are warranted to investigate the effects of this compound in cancers where ID2 is implicated as a driver of tumorigenesis, such as neuroblastoma and Ewing sarcoma. Such studies will be crucial in determining the full clinical potential of this novel ID2 inhibitor.

References

Assessing the Specificity of AK-778-Xxmu for the ID2 Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Inhibitor of DNA binding 2 (ID2) protein is a key transcriptional regulator that plays a crucial role in cell proliferation, differentiation, and tumorigenesis. Its function as a dominant-negative antagonist of basic helix-loop-helix (bHLH) transcription factors makes it an attractive target for therapeutic intervention, particularly in oncology.[1][2] This guide provides a comparative assessment of this compound, a potent antagonist of the ID2 protein, alongside other molecules known to modulate ID2 activity.

Overview of ID2 Protein and its Signaling Pathway

The ID2 protein belongs to the family of Inhibitor of DNA binding proteins (ID1-4), which are characterized by a helix-loop-helix (HLH) domain but lack a basic DNA-binding domain.[3][4] ID proteins function by forming heterodimers with bHLH transcription factors, such as E-proteins (e.g., E12, E47). This interaction sequesters the bHLH transcription factors, preventing them from binding to DNA and activating the transcription of their target genes, which are often involved in cell differentiation.[1][2] By inhibiting the inhibitors of differentiation, ID proteins promote cell proliferation and maintain an undifferentiated state. Dysregulation of ID2 expression has been implicated in various cancers, including glioma.[3]

ID2_Signaling_Pathway cluster_nucleus Nucleus cluster_antagonist Pharmacological Intervention ID2 ID2 ID2_bHLH ID2-bHLH Heterodimer (Inactive) ID2->ID2_bHLH Binds to bHLH bHLH Transcription Factors (e.g., E-proteins) bHLH->ID2_bHLH bHLH_Dimer Active bHLH Heterodimer/Homodimer bHLH->bHLH_Dimer Dimerizes DNA Target Gene Promoters (E-box) Target_Genes Differentiation- associated Genes DNA->Target_Genes Activates Transcription ID2_bHLH->DNA Inhibits Binding bHLH_Dimer->DNA Binds to AK778 This compound AK778->ID2 Antagonizes

Caption: ID2 protein signaling pathway and the point of intervention for this compound.

Quantitative Comparison of ID2 Modulators

Direct comparative studies on the specificity of various ID2 inhibitors are limited in the publicly available literature. However, based on existing data, we can summarize the properties of this compound and other molecules that affect ID2 function.

CompoundTarget/MechanismBinding Affinity (KD) to ID2Cellular Potency (IC50)Notes
This compound Direct ID2 Antagonist129 nM[3][5]15.5 µM (U87), 18.7 µM (HS683), 21.3 µM (GL261)[5]Potent direct binder to ID2. Specificity against other ID family members is not reported.
Helichrysetin ID2 InhibitorNot Reported50.72 µM (A549), 31.02 µM (Ca Ski), 102.94 µM (HT29), 97.35 µM (MCF-7)[6]Natural product with reported ID2 inhibitory activity. Direct binding and specificity are not characterized.
Homoharringtonine Protein Synthesis InhibitorNot ApplicableNot specific to ID2Indirectly affects ID2 levels by inhibiting protein translation. Also downregulates ID1 and ID3.[7]

Detailed Comparison of ID2 Modulators

This compound: A Potent and Direct ID2 Antagonist

This compound has been identified as a potent, direct antagonist of the ID2 protein.[3][5] It was discovered through a pharmacophore-based virtual screening.[3]

  • Mechanism of Action: this compound directly binds to the ID2 protein, presumably disrupting its ability to form heterodimers with bHLH transcription factors. In glioma cell lines, it has been shown to inhibit the ID2-KDR signaling axis, leading to the downregulation of angiogenic factors like VEGFA and invasion-related proteins such as MMP2/9, while upregulating the tumor suppressor PTEN.[5]

  • Specificity: The binding affinity of this compound to ID2 has been quantified with a dissociation constant (KD) of 129 nM, as determined by Surface Plasmon Resonance (SPR).[3][5] However, a comprehensive specificity profile, including its binding affinity to other members of the ID protein family (ID1, ID3, and ID4), is not currently available in the literature. This lack of data represents a significant gap in understanding the true selectivity of this compound.

  • Cellular Activity: this compound has demonstrated cytotoxic effects in glioma cell lines, with IC50 values in the micromolar range.[5] It has also been shown to inhibit cell migration and invasion and to induce apoptosis in these cells.[5]

Alternative ID2 Modulators

A direct head-to-head comparison of this compound with other small molecule ID2 inhibitors is challenging due to the limited number of well-characterized direct inhibitors. However, other molecules have been identified that modulate ID2 activity through different mechanisms.

Helichrysetin, a natural compound isolated from the flower Helichrysum odoratissimum, has been reported as an ID2 inhibitor.[6]

  • Mechanism of Action: The precise mechanism of how Helichrysetin inhibits ID2 is not fully elucidated. It is not confirmed whether it is a direct binder or acts through an indirect mechanism. It has been shown to induce apoptosis and has anti-tumor and antioxidant properties.[6]

  • Specificity: There is no available data on the direct binding affinity or specificity of Helichrysetin for ID2 or other ID family proteins.

  • Cellular Activity: Helichrysetin inhibits the growth of various cancer cell lines with IC50 values ranging from approximately 31 to 103 µM.[6]

Homoharringtonine is an FDA-approved drug for chronic myeloid leukemia that has been shown to reduce the protein levels of ID1, ID2, and ID3.[7]

  • Mechanism of Action: Homoharringtonine is a protein synthesis inhibitor. It does not directly bind to or inhibit the function of ID proteins but rather prevents their translation, leading to a reduction in their cellular levels.[7]

  • Specificity: As a general protein synthesis inhibitor, Homoharringtonine is not specific for ID proteins. Its effect is more pronounced on proteins with short half-lives.[7]

  • Cellular Activity: By reducing the levels of multiple ID proteins, Homoharringtonine can impact various cellular processes regulated by these factors.

Inhibitor_Comparison cluster_direct Direct ID2 Inhibition cluster_indirect Indirect ID2 Modulation AK778 This compound ID2 ID2 Protein AK778->ID2 Direct Antagonist (KD = 129 nM) Helichrysetin Helichrysetin Helichrysetin->ID2 Reported Inhibitor (Mechanism unclear) HHT Homoharringtonine Protein_Synthesis Protein Synthesis HHT->Protein_Synthesis Inhibits Protein_Synthesis->ID2 Produces

Caption: Logical relationship of different molecules modulating ID2 protein.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are representative protocols for the key assays used to characterize an inhibitor's specificity and cellular effects.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.

  • Ligand Immobilization:

    • The purified recombinant ID2 protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The ID2 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • The surface is then deactivated with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • A series of concentrations of the inhibitor (analyte), such as this compound, are prepared in a running buffer (e.g., HBS-EP buffer).

    • Each concentration is injected over the sensor chip surface at a constant flow rate.

    • The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Cells (e.g., U87 glioma cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the vehicle-treated control.

    • The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Cells are treated with the test compound or vehicle control for the desired time.

  • Cell Harvesting and Staining:

    • Adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed by flow cytometry.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

  • Data Analysis:

    • The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Experimental_Workflow Start Start: Candidate ID2 Inhibitor SPR Biochemical Assay: Surface Plasmon Resonance (SPR) Start->SPR Determine Binding Affinity to ID2 Selectivity Selectivity Profiling: Binding to ID1, ID3, ID4 & Off-targets SPR->Selectivity Assess Specificity Cell_Viability Cellular Assays: Cell Viability (MTT) Selectivity->Cell_Viability Evaluate Cellular Potency Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis Determine Mechanism of Cell Death End End: Characterized Inhibitor Apoptosis->End

Caption: General experimental workflow for characterizing an ID2 inhibitor.

Conclusion and Future Directions

This compound is a promising and potent direct inhibitor of the ID2 protein with demonstrated anti-cancer activity in glioma models. However, a comprehensive assessment of its specificity is currently hampered by the lack of data on its binding to other ID family members and its broader off-target profile. For drug development, a thorough selectivity screening is crucial to anticipate potential off-target effects and to understand the full pharmacological profile of the compound.

Future studies should focus on:

  • Comprehensive Specificity Profiling: Testing the binding affinity of this compound against purified ID1, ID3, and ID4 proteins, as well as a broader panel of unrelated proteins, to establish its selectivity.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with other potential ID2 inhibitors, like Helichrysetin, using standardized assays to accurately assess their relative potency and specificity.

  • Mechanism of Action Elucidation: Further investigating the downstream effects of this compound to fully understand its mechanism of action in different cellular contexts.

This guide provides a summary of the current knowledge on this compound and its comparison to other ID2 modulators. It is intended to be a resource for researchers in the field and to highlight the areas where further investigation is needed to fully assess the therapeutic potential of targeting the ID2 protein.

References

A Comparative Analysis of a Novel Investigational Compound and Standard Therapies for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment for Researchers and Drug Development Professionals

Note to the Reader: The investigational compound "AK-778-Xxmu" specified in the topic does not correspond to any known therapeutic agent in publicly available scientific literature or clinical trial databases. Therefore, this guide presents a comparative framework using a hypothetical next-generation therapeutic agent, hereafter referred to as "Compound-X," to illustrate how a novel agent's performance would be evaluated against traditional glioma treatments. The data and protocols are representative of common methodologies in glioblastoma research.

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach.[1] The standard of care has remained largely unchanged for over a decade, highlighting the urgent need for more effective therapeutic strategies. This guide provides a comparative overview of traditional glioma treatments and evaluates the potential of novel therapeutic agents, exemplified by Compound-X.

Standard of Care: A Trimodal Approach

The current established treatment for newly diagnosed glioblastoma consists of maximal surgical resection followed by concurrent radiotherapy and chemotherapy with temozolomide (B1682018) (TMZ).[2][3] This regimen, while the cornerstone of therapy, offers limited curative potential, as tumors almost invariably recur.[2]

  • Maximal Safe Surgical Resection: The primary goal of surgery is to remove as much of the tumor as possible without causing neurological damage.[4] This debulking helps to alleviate symptoms and can improve the efficacy of subsequent treatments. However, the infiltrative nature of glioma makes complete resection impossible.

  • Radiation Therapy: Following surgery, radiation is used to target and kill any remaining tumor cells. Standard radiation therapy is typically delivered over six weeks.

  • Chemotherapy (Temozolomide): Temozolomide is an oral alkylating agent that is administered daily during radiation and then in cycles afterward. Its effectiveness is significantly greater in patients whose tumors have a methylated O6-methylguanine-DNA methyltransferase (MGMT) promoter, a DNA repair enzyme.

Upon recurrence, there is no established standard-of-care salvage therapy, and options may include re-operation, re-irradiation, and second-line chemotherapies such as nitrosoureas (lomustine, carmustine) or bevacizumab, though none have been shown to significantly prolong survival in randomized controlled trials. Tumor Treating Fields (TTFields), which use alternating electrical fields to disrupt cell division, are also an option for both newly diagnosed and recurrent glioblastoma.

Emerging Therapies: The Potential of Compound-X

Compound-X represents a new class of targeted therapies designed to overcome the limitations of traditional treatments. For the purpose of this guide, we will hypothesize that Compound-X is a small molecule inhibitor of a key oncogenic signaling pathway frequently dysregulated in glioblastoma, such as the EGFR or PI3K/Akt pathway.

Data Presentation: Preclinical Efficacy Comparison

The following table summarizes hypothetical preclinical data comparing the efficacy of Compound-X with the standard-of-care agent, temozolomide, in both in vitro and in vivo models of glioblastoma.

Parameter Temozolomide (TMZ) Compound-X Compound-X + TMZ Control (Vehicle)
In Vitro IC50 (U87 MG Cell Line) 150 µM10 µM5 µM (Compound-X) + 75 µM (TMZ)N/A
% Apoptosis Induction (48h) 25%65%80%5%
Inhibition of Cell Invasion (%) 30%70%85%0%
Median Survival (Orthotopic Mouse Model) 25 days40 days55 days18 days
Tumor Growth Inhibition (in vivo) 40%75%90%0%

Data are representative and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited in the data table.

1. In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X and temozolomide on glioblastoma cell lines.

  • Methodology:

    • U87 MG human glioblastoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells are then treated with increasing concentrations of Compound-X (e.g., 0.1 to 100 µM), temozolomide (e.g., 1 to 500 µM), or a combination of both. A vehicle control (DMSO) is also included.

    • After 72 hours of incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control, and the IC50 values are determined using non-linear regression analysis.

2. Orthotopic Glioblastoma Mouse Model

  • Objective: To evaluate the in vivo efficacy of Compound-X on tumor growth and survival.

  • Methodology:

    • Athymic nude mice are stereotactically implanted with U87 MG cells engineered to express luciferase (U87-luc) into the right cerebral hemisphere.

    • Tumor growth is monitored weekly using bioluminescence imaging.

    • Once tumors are established (typically 7-10 days post-implantation), mice are randomized into four treatment groups: Vehicle control, Temozolomide (e.g., 5 mg/kg/day, oral gavage), Compound-X (e.g., 20 mg/kg/day, intraperitoneal injection), and a combination of both.

    • Treatments are administered for a defined period (e.g., 21 days).

    • Tumor volume is quantified weekly via imaging. Animal survival is monitored daily.

    • The primary endpoints are median survival and tumor growth inhibition.

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex biological pathways and experimental designs.

Glioma_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound-X CompoundX->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical mechanism of Compound-X inhibiting the PI3K/Akt pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation CellCulture Glioma Cell Lines (e.g., U87, U251) ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay InvasionAssay Invasion Assay (Boyden Chamber) CellCulture->InvasionAssay AnimalModel Orthotopic Mouse Model (Tumor Implantation) ViabilityAssay->AnimalModel Treatment Drug Administration (Compound-X vs. TMZ) AnimalModel->Treatment Imaging Bioluminescence Imaging (Tumor Growth) Treatment->Imaging Survival Survival Analysis Imaging->Survival

Caption: A typical preclinical workflow for evaluating a new glioma therapeutic.

Conclusion

While the standard of care for glioblastoma provides a modest survival benefit, the prognosis remains poor, underscoring the critical need for novel therapeutic agents. The framework presented here, using the hypothetical Compound-X, illustrates the rigorous preclinical evaluation required to identify promising new treatments. By targeting key oncogenic pathways and demonstrating superior efficacy over standard therapies like temozolomide, next-generation compounds hold the promise of improving outcomes for patients with this devastating disease. Continued research and enrollment in clinical trials are paramount to advancing the field and developing more effective treatments for glioblastoma.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.